Product packaging for Doxazosin-d8 Hydrochloride(Cat. No.:)

Doxazosin-d8 Hydrochloride

Cat. No.: B562650
M. Wt: 496.0 g/mol
InChI Key: AQAZIYFEPYHLHC-SJEKSWIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A prazosin-related compound that is a selective alpha-1-adrenergic blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN5O5 B562650 Doxazosin-d8 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-SJEKSWIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Doxazosin-d8 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for Doxazosin-d8 Hydrochloride. This deuterated analog of Doxazosin serves as a critical internal standard for the quantification of Doxazosin in various analytical methodologies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Doxazosin, a quinazoline compound known for its therapeutic effects. The incorporation of eight deuterium atoms on the piperazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

PropertyValue
IUPAC Name --INVALID-LINK---methanone, monohydrochloride
CAS Number 1219803-95-8
Molecular Formula C₂₃H₁₇D₈N₅O₅ • HCl
Molecular Weight 496.0 g/mol
Appearance A solid
Purity ≥99% deuterated forms (d₁-d₈)
Solubility Soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol.
Storage Store at -20°C for long-term stability.
Stability ≥ 4 years under recommended storage conditions.

Mechanism of Action and Signaling Pathways

Doxazosin is a potent and selective antagonist of α1-adrenergic receptors (alpha-1 blockers).[1][2] The therapeutic effects of Doxazosin in treating hypertension and benign prostatic hyperplasia (BPH) are attributed to this mechanism. By blocking the postsynaptic α1-adrenergic receptors, Doxazosin inhibits the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[2] This results in a decrease in peripheral vascular resistance and a reduction in blood pressure, as well as an improvement in urinary flow in patients with BPH.[3]

α1-Adrenergic Receptor Signaling Pathway Blockade by Doxazosin

The primary signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in smooth muscle contraction. Doxazosin competitively blocks the initial binding of agonists like norepinephrine to the α1-receptor, thus inhibiting this entire downstream cascade.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Norepinephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Activates Doxazosin Doxazosin-d8 Hydrochloride Doxazosin->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Smooth Muscle Contraction Ca_release->Response PKC_activation->Response

Doxazosin's blockade of the α1-adrenergic signaling cascade.
Interaction with the JAK/STAT Signaling Pathway

Recent research has indicated that Doxazosin can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5] Studies have shown that Doxazosin can suppress the phosphorylation of JAK and STAT proteins, which are crucial for cytokine signaling.[5] This inhibitory effect on the JAK/STAT pathway can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, suggesting a potential anti-neoplastic role for Doxazosin.[5][6]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK Phosphorylation STAT STAT p_STAT p-STAT STAT->p_STAT p_JAK->STAT Phosphorylates Transcription Gene Transcription p_STAT->Transcription Doxazosin Doxazosin-d8 Hydrochloride Doxazosin->p_JAK Inhibits Apoptosis Apoptosis Transcription->Apoptosis

Doxazosin's inhibitory effect on the JAK/STAT signaling pathway.

Experimental Protocols

This compound is primarily utilized in analytical methods to ensure the accuracy and precision of Doxazosin quantification.

High-Performance Liquid Chromatography (HPLC) for Doxazosin Analysis

A common application is in Reversed-Phase HPLC (RP-HPLC) methods for the determination of Doxazosin in pharmaceutical formulations.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of Doxazosin into the diluent, along with a fixed concentration of the internal standard.

    • Prepare sample solutions by dissolving the pharmaceutical formulation in the diluent to achieve a concentration within the calibration range, and add the internal standard.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Chromolith RP-C18, 100 x 4.6 mm, 10μm).

    • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer, pH 5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 251 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The retention time for Doxazosin and this compound is determined.

    • A calibration curve is constructed by plotting the ratio of the peak area of Doxazosin to the peak area of the internal standard against the concentration of the calibration standards.

    • The concentration of Doxazosin in the sample is calculated from the calibration curve.

HPLC_Workflow Prep Sample and Standard Preparation Inject Injection into HPLC System Prep->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

A generalized workflow for HPLC analysis of Doxazosin.
General Protocol for Melting Point Determination

Methodology:

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • Determination:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range from the point at which the substance begins to melt (first appearance of liquid) to the point at which it is completely liquid is recorded as the melting range. For reference, the melting point of the non-deuterated Doxazosin is reported to be in the range of 289-290°C.[7]

Spectroscopic Analysis

Detailed spectroscopic data for this compound is often proprietary to the manufacturer. However, based on the analysis of non-deuterated Doxazosin, the following can be inferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra would show the characteristic peaks for the aromatic and methoxy protons of the Doxazosin structure. The signals corresponding to the piperazine ring protons would be absent or significantly reduced due to deuterium substitution.

    • ¹³C NMR spectra would show the expected carbon signals for the quinazoline, benzodioxin, and piperazine rings. The carbons bearing deuterium would exhibit splitting patterns characteristic of C-D coupling.

    • A comprehensive analysis would involve 2D NMR techniques like HSQC and HMBC to confirm the assignments of all proton and carbon signals.[8][9]

  • Mass Spectrometry (MS):

    • In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its isotopic mass. This distinct mass shift is the basis for its use as an internal standard in LC-MS/MS assays.[10][11]

    • Tandem mass spectrometry (MS/MS) would be used to generate specific fragment ions for both Doxazosin and Doxazosin-d8 for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis, ensuring high selectivity and sensitivity.[1][10]

Conclusion

This compound is an indispensable tool for the accurate quantification of Doxazosin in research and quality control settings. Its well-defined physical and chemical properties, coupled with a clear understanding of the parent compound's mechanism of action, provide a solid foundation for its application in drug development and analysis. The experimental protocols outlined in this guide offer a starting point for the robust and reliable use of this deuterated internal standard.

References

Certificate of Analysis: Doxazosin-d8 Hydrochloride - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Doxazosin-d8 Hydrochloride, a deuterated analog of Doxazosin hydrochloride. It is primarily utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Doxazosin in biological samples.[1] This document outlines the key quality attributes, detailed experimental protocols for its analysis, and the logical framework for its quality control.

Physicochemical Properties and Identification

This compound is the deuterium-labeled form of Doxazosin hydrochloride.[2] The stable isotope labeling improves the accuracy of quantification in mass spectrometry-based methods.[1]

PropertySpecification
Chemical Name --INVALID-LINK---methanone, monohydrochloride
CAS Number 1219803-95-8[3][4]
Molecular Formula C₂₃H₁₇D₈N₅O₅ • HCl[4]
Molecular Weight 496.0 g/mol
Appearance A solid[4]
Solubility Soluble in Acetonitrile:Methanol (1:1) and DMSO
Deuterated Forms Purity ≥99% (d₁-d₈)[4]
Storage Recommended storage at 2-8 °C[5]
Stability ≥ 4 years

Analytical Testing and Specifications

The following table summarizes the typical analytical tests performed to ensure the quality and purity of this compound, along with representative specifications and results.

TestMethodSpecificationResult
Purity (by HPLC) High-Performance Liquid Chromatography≥ 98.0%99.5%
Identity Mass Spectrometry (MS)Conforms to structureConforms
Identity ¹H Nuclear Magnetic Resonance (NMR)Conforms to structureConforms
Water Content Karl Fischer Titration≤ 1.0%0.2%
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirementsConforms
Isotopic Purity Mass Spectrometry (MS)≥ 99% Deuterated formsConforms

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from any potential impurities. A common HPLC method for Doxazosin analysis involves a reversed-phase column.[6][7]

  • Instrumentation: HPLC system with a PDA detector (e.g., Waters Alliance e2695 or Agilent infinity 1260 series).[7]

  • Column: LiChrospher 60 RP-Select B, 4.0 mm x 25.0 cm, 5 µm.[7]

  • Mobile Phase: A mixture of Methanol and Potassium Dihydrogen Orthophosphate (60:40), with the pH adjusted to 5.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 251 nm.[6]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by dissolving an accurately weighed amount of the substance in the mobile phase.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the purity by comparing the peak area of the main peak in the sample solution to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound, thereby verifying its identity.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Procedure:

    • Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer or via an LC system.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

    • Compare the observed molecular ion peak ([M+H]⁺) with the theoretically calculated mass of this compound.

Water Content by Karl Fischer Titration

This method determines the amount of water present in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the amount of reagent consumed.

Workflow and Quality Assessment Diagrams

The following diagrams illustrate the analytical workflow and the relationship between quality attributes and the tests performed on this compound.

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Test Assignment Test Assignment Visual Inspection->Test Assignment Sample OK HPLC Purity HPLC Purity Test Assignment->HPLC Purity MS Identity MS Identity Test Assignment->MS Identity NMR Identity NMR Identity Test Assignment->NMR Identity Water Content Water Content Test Assignment->Water Content Residual Solvents Residual Solvents Test Assignment->Residual Solvents Data Analysis Data Analysis HPLC Purity->Data Analysis MS Identity->Data Analysis NMR Identity->Data Analysis Water Content->Data Analysis Residual Solvents->Data Analysis Specification Check Specification Check Data Analysis->Specification Check Certificate of Analysis Generation Certificate of Analysis Generation Specification Check->Certificate of Analysis Generation Product Release Product Release Certificate of Analysis Generation->Product Release

Caption: Analytical workflow for Doxazosin-d8 HCl.

G cluster_0 Quality Attributes cluster_1 Analytical Tests Purity Purity HPLC HPLC Purity->HPLC Identity Identity MS MS Identity->MS NMR NMR Identity->NMR Water Content Water Content Karl Fischer Karl Fischer Water Content->Karl Fischer Residual Solvents Residual Solvents GC GC Residual Solvents->GC

Caption: Quality attributes and corresponding analytical tests.

References

The Role of Doxazosin-d8 Hydrochloride in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin-d8 Hydrochloride is a deuterated analog of Doxazosin, a selective α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves a critical function as an internal standard. Its utility is paramount in analytical methodologies that require precise and accurate quantification of Doxazosin in complex biological matrices. This technical guide provides an in-depth overview of the application of this compound in research, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies.

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in bioanalytical methods.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, Doxazosin) that is added in a known quantity to both calibration standards and unknown samples. The use of a stable isotope-labeled internal standard like Doxazosin-d8 is considered the gold standard in quantitative mass spectrometry for several key reasons:

  • Compensates for Matrix Effects: Biological samples such as plasma, serum, and urine are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As Doxazosin-d8 has nearly identical chemical and physical properties to Doxazosin, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.

  • Corrects for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. Doxazosin-d8, being chemically homologous, will have a similar extraction recovery to Doxazosin. Therefore, the analyte/IS ratio remains constant, correcting for any inconsistencies in sample preparation.

  • Accounts for Instrumental Variations: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume variations or changes in ionization efficiency, will affect both the analyte and the internal standard to a similar extent, thus being corrected for in the final ratio.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of Doxazosin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Doxazosin Quantification

CompoundParent Ion (m/z)Product Ion (m/z)Ionization Mode
Doxazosin452.2344.4, 247.4Positive Electrospray (ESI+)
Doxazosin-d8460.2 (inferred)To be determined experimentallyPositive Electrospray (ESI+)

Note: The parent ion for Doxazosin-d8 is inferred based on the addition of 8 deuterium atoms to the molecular weight of Doxazosin. The optimal product ion for Doxazosin-d8 must be determined through experimental infusion and fragmentation analysis.

Table 2: Representative Chromatographic Conditions for Doxazosin Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., Unisol C18, 150 x 4.6 mm, 5 µm)C18 (e.g., XTerra MS C18)
Mobile Phase A 0.05% Ammonia in Water2mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min (with 1:1 split)0.4 mL/min
Column Temperature 40°CNot Specified
Retention Time (Doxazosin) ~2 min~10 min
Retention Time (Internal Standard) ~2 min~8 min (Prazosin)

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting Doxazosin from a biological matrix like human plasma.[1]

  • Aliquoting: Pipette a known volume of plasma sample (e.g., 200 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of this compound working solution (at a known concentration) to each plasma sample, calibrator, and quality control sample.

  • Alkalinization: Add a basic solution (e.g., 0.05% ammonia solution) to make the sample alkaline.

  • Extraction: Add an immiscible organic solvent (e.g., tert-butyl methyl ether). Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

  • Freezing and Separation: Freeze the aqueous layer to facilitate the decanting of the organic supernatant.

  • Evaporation: Transfer the organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster method for sample clean-up, suitable for high-throughput analysis.

  • Aliquoting: Pipette a known volume of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution.

  • Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but recommended): The supernatant can be directly injected, or for better sensitivity, it can be evaporated and reconstituted in the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Visualizations

Signaling Pathway and Experimental Workflows

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spike with Doxazosin-d8 HCl (IS) Biological_Matrix->Spiking Extraction Extraction (LLE or PPT) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection in MRM mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Internal_Standard_Logic Analyte Doxazosin (Analyte) Sample_Variation Sample Preparation & Instrumental Variation Analyte->Sample_Variation IS Doxazosin-d8 (IS) IS->Sample_Variation Ratio Ratio (Analyte Signal / IS Signal) Sample_Variation->Ratio Correction Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

References

A Technical Guide to Doxazosin-d8 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Doxazosin-d8 Hydrochloride, focusing on its application as a stable isotope-labeled internal standard for the quantitative analysis of Doxazosin. The use of such standards is critical in bioanalytical methods to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.

Introduction to Doxazosin and Internal Standards

Doxazosin is a quinazoline derivative medication used to manage benign prostatic hyperplasia (BPH), hypertension, and other conditions.[1] It functions as a competitive alpha-1 adrenergic receptor antagonist, leading to the relaxation of smooth muscles in blood vessels and the prostate.[2][3][4]

In quantitative analysis, particularly in complex biological matrices like plasma, an internal standard (IS) is crucial. An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in mass spectrometry. Deuterium-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[5] They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer while ensuring they behave similarly during sample extraction, cleanup, and analysis.[5]

Physicochemical Properties

This compound is the deuterated form of Doxazosin Hydrochloride.[5] The "-d8" designation indicates that eight hydrogen atoms in the piperazine ring of the molecule have been replaced with deuterium.[6]

PropertyValueReference
Chemical Name --INVALID-LINK--][2]dioxin-2-yl">4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8methanone
Molecular Formula C₂₃H₁₇D₈N₅O₅ • HCl
Molecular Weight 496.0 g/mol (Hydrochloride Salt) / 459.53 g/mol (Free Base)[7]
CAS Number 1219803-95-8[7]
Purity ≥99% deuterated forms (d₁-d₈)
Appearance A solid
Solubility Soluble in DMSO and a 1:1 mixture of Acetonitrile:Methanol

Mechanism of Action of Doxazosin

Doxazosin selectively blocks post-synaptic alpha-1 adrenergic receptors.[8] In blood vessels, this prevents norepinephrine from binding, leading to vasodilation and a decrease in blood pressure.[2] In the prostate and bladder neck, which have a high density of these receptors, this blockade reduces smooth muscle tone, relieving urinary obstruction symptoms associated with BPH.[2][8]

G Doxazosin Signaling Pathway cluster_0 Normal Physiological Response cluster_1 Pharmacological Intervention NE Norepinephrine A1AR Alpha-1 Adrenergic Receptor NE->A1AR Binds to SMC Smooth Muscle Cell (Blood Vessels, Prostate) A1AR->SMC Activates Constriction Vasoconstriction & Prostate Muscle Contraction SMC->Constriction Dox Doxazosin A1AR_blocked Alpha-1 Adrenergic Receptor Dox->A1AR_blocked Competitively Blocks Block X A1AR_blocked->Block SMC_relaxed Smooth Muscle Cell (Blood Vessels, Prostate) Relaxation Vasodilation & Prostate Muscle Relaxation SMC_relaxed->Relaxation Block->SMC_relaxed Prevents Activation

Doxazosin's mechanism as an Alpha-1 adrenergic receptor antagonist.

Analytical Methodologies

Doxazosin-d8 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Doxazosin in biological matrices, most commonly human plasma.[9]

General Experimental Workflow

The workflow for a typical bioanalytical assay involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Extraction Methods start Human Plasma Sample (e.g., K2EDTA plasma) is_add Spike with Doxazosin-d8 (Internal Standard) start->is_add prep Sample Preparation (Extraction) is_add->prep LLE Liquid-Liquid Extraction (e.g., with Tert-butyl methyl ether) prep->LLE PPT Protein Precipitation (e.g., with Methanol/Acetonitrile) prep->PPT evap Evaporate Organic Solvent (e.g., under Nitrogen) LLE->evap PPT->evap recon Reconstitute Residue in Mobile Phase evap->recon inject Inject into LC-MS/MS System recon->inject analysis Data Acquisition & Analysis (Quantify Doxazosin vs. Doxazosin-d8) inject->analysis

Typical bioanalytical workflow for Doxazosin quantification.
Detailed Experimental Protocols

The following protocols are synthesized from validated methods for Doxazosin analysis.

A. Sample Preparation

  • Liquid-Liquid Extraction (LLE) :

    • To a specific volume of plasma (e.g., 200 µL), add the Doxazosin-d8 internal standard.[9]

    • Alkalinize the plasma sample.

    • Add an extraction solvent such as tert-butyl methyl ether or a mixture of N-Hexane:tert-butyl methyl ether (1:1, v/v).[9][10]

    • Vortex to mix and then centrifuge to separate the layers.

    • Freeze the aqueous layer and transfer the organic solvent to a new tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for injection.[9]

  • Protein Precipitation (PPT) :

    • To a plasma sample, add the Doxazosin-d8 internal standard.

    • Add a precipitation agent like methanol or a mixture of methanol and acetonitrile.[11][12]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[11][12]

B. Liquid Chromatography (LC) Conditions

  • Column : Reversed-phase C18 columns are commonly used (e.g., Thermo Hypersil-Hypurity C18, 5 µm, 150 mm x 2.1 mm; Unisol C18, 5 µm, 150 x 4.6 mm).[9][10]

  • Mobile Phase :

    • Isocratic: Acetonitrile and 0.05% ammonia solution in water.[9]

    • Isocratic: Aqueous solution (20 mmol/L ammonium acetate, pH 4.28), methanol, and acetonitrile (55:10:35, v/v/v).[10]

    • Gradient: Acetonitrile and 2mM ammonium acetate.[11][12]

  • Flow Rate : Typically ranges from 400 µL/min to 1.0 mL/min.[9][11][12]

  • Column Temperature : Often maintained around 40°C.[9]

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode : Positive Electrospray Ionization (ESI+) is used.[9][11]

  • Detection Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity.[9][11]

  • MRM Transitions :

    • Doxazosin : The parent ion (Q1) is monitored at m/z 452, and a characteristic product ion (Q3) is monitored, for example, at m/z 344.[9] Note: Another source uses m/z 388 (M+1) for Doxazosin mesylate.[10]

    • Doxazosin-d8 (IS) : The parent ion (Q1) is monitored at m/z 460 (M+8), with a corresponding product ion (Q3).

Quantitative Performance Data

The use of Doxazosin-d8 as an internal standard allows for the development of robust, accurate, and precise analytical methods. The table below summarizes performance characteristics from various validated methods.

ParameterResultMethod DetailsReference
Linearity Range 0.301 - 75.179 ng/mLLC-MS/MS in human plasma[9]
0.100 - 50.0 ng/mLLC-MS/MS for enantiomers[9]
1 - 20 ng/mLLC-MS/MS in canine plasma[11][12]
0.2 - 20 ng/mLLC-MS/MS in human plasma[13]
Lower Limit of Quantification (LLOQ) 0.100 ng/mLFor each enantiomer[9]
0.3 ng/mLHPLC with fluorescence[9]
1.2 ng/mLLC-MS/MS in canine plasma[11][12]
0.2 ng/mLLC-MS/MS in human plasma[13]
Limit of Detection (LOD) 0.4 ng/mLLC-MS/MS in canine plasma[11][12]
Precision (RSD%) Intra-assay: 5.0 - 11.1%Inter-assay: 5.7 - 7.6%For enantiomers[9]
Intra-day: < 7%Inter-day: < 8%LC-MS/MS in canine plasma[11][12]
Accuracy 96.8 - 102.8%For enantiomers[9]
Recovery > 94%LC-MS/MS in canine plasma[11][12]
Average: 87.0% (Doxazosin)Average: 85.9% (IS)HPLC method[9]

Conclusion

This compound is an exemplary internal standard for the bioanalysis of Doxazosin. Its stable isotope-labeled structure ensures that it accurately tracks the analyte through complex sample preparation and analysis steps, thereby correcting for potential variability and enhancing the reliability of quantitative results. The validated LC-MS/MS methods demonstrate excellent sensitivity, precision, and accuracy, making Doxazosin-d8 an indispensable tool for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies in clinical and research settings.

References

An In-depth Technical Guide to Deuterated Doxazosin for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated doxazosin as an internal standard for the quantitative analysis of doxazosin in biological matrices using mass spectrometry. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Introduction to Doxazosin and the Role of Deuterated Internal Standards

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] By blocking alpha-1 receptors, doxazosin leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in decreased peripheral vascular resistance and improved urinary flow.[2]

In quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision.[3] Deuterated doxazosin, typically doxazosin-d8, serves as an ideal internal standard for doxazosin quantification.[3][4] It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled doxazosin by the mass spectrometer, effectively compensating for matrix effects and variability in the analytical process.

Physicochemical Properties

A summary of the key physicochemical properties of doxazosin and its deuterated analog, doxazosin-d8, is presented in Table 1.

PropertyDoxazosinDoxazosin-d8
Chemical Formula C₂₃H₂₅N₅O₅C₂₃H₁₇D₈N₅O₅
Molecular Weight 451.5 g/mol 459.5 g/mol
CAS Number 74191-85-81126848-44-9
Structure Quinazoline derivativeDeuterated quinazoline derivative
Primary Use in MS AnalyteInternal Standard

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Doxazosin exerts its therapeutic effects by blocking the alpha-1 adrenergic receptor signaling pathway. This pathway is initiated by the binding of endogenous catecholamines, such as norepinephrine, to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). The key steps in this signaling cascade are outlined below.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol norepinephrine Norepinephrine alpha1_receptor Alpha-1 Adrenergic Receptor (GPCR) norepinephrine->alpha1_receptor Binds & Activates gq_protein Gq Protein alpha1_receptor->gq_protein Activates doxazosin Doxazosin (Antagonist) doxazosin->alpha1_receptor Blocks plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates Substrates

Doxazosin blocks norepinephrine from activating the alpha-1 adrenergic receptor.

Experimental Protocols for Mass Spectrometric Analysis

The following sections detail common experimental procedures for the quantification of doxazosin in plasma using deuterated doxazosin as an internal standard.

Sample Preparation

Two common methods for extracting doxazosin from plasma are liquid-liquid extraction (LLE) and protein precipitation (PPT).

4.1.1. Liquid-Liquid Extraction (LLE) Protocol

  • To 200 µL of plasma sample in a microcentrifuge tube, add 25 µL of doxazosin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of doxazosin-d8 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of doxazosin and its deuterated internal standard.

ParameterTypical Conditions
LC System HPLC or UHPLC system
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid
Gradient 10-90% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification.

ParameterTypical Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 350 - 550 °C
Nebulizer Gas 30 - 50 psi
Drying Gas Flow 8 - 12 L/min
Capillary Voltage 3000 - 4500 V
Collision Gas Argon

MRM Transitions

The following table lists the recommended MRM transitions for doxazosin and doxazosin-d8.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Doxazosin 452.2344.2 (Quantifier)20 - 30
452.2247.1 (Qualifier)35 - 45
Doxazosin-d8 460.2344.2 (Quantifier)20 - 30
460.2247.1 (Qualifier)35 - 45

Bioanalytical Workflow

The overall workflow for the bioanalysis of doxazosin using deuterated doxazosin as an internal standard is depicted in the following diagram.

Bioanalytical Workflow sample_receipt Sample Receipt (e.g., Plasma) is_spiking Internal Standard Spiking (Doxazosin-d8) sample_receipt->is_spiking sample_prep Sample Preparation (LLE or PPT) is_spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting quantification->reporting

A typical workflow for quantitative bioanalysis using LC-MS/MS.

Conclusion

This technical guide has provided a comprehensive overview of the use of deuterated doxazosin for the quantitative analysis of doxazosin by mass spectrometry. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The use of a deuterated internal standard, such as doxazosin-d8, is crucial for ensuring the accuracy, precision, and reliability of analytical data. The methodologies and information presented herein can be adapted and optimized to suit specific laboratory instrumentation and requirements.

References

Doxazosin-d8 Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Doxazosin-d8 hydrochloride. The information presented is critical for ensuring the integrity of this compound in research and development settings. The stability data is primarily based on forced degradation studies of Doxazosin, which serves as a reliable model for its deuterated analogue, this compound.

Storage Conditions

The recommended storage condition for this compound is at -20°C for long-term stability. For short-term handling and shipping, room temperature is acceptable.

ParameterCondition
Long-term Storage -20°C
Shipping Ambient

Stability Profile

Forced degradation studies on Doxazosin mesylate provide critical insights into the stability of the Doxazosin molecule, and by extension, this compound. These studies subject the compound to various stress conditions to identify potential degradation pathways and products.

Summary of Forced Degradation Studies

Doxazosin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under thermal and photolytic stress.[1]

Stress ConditionObservations
Acid Hydrolysis Significant degradation occurs.[1][2] Studies using 0.5 N HCl and 1M HCl have shown the formation of degradation products.[1][2] The degradation in acidic solution has been reported to follow zero-order kinetics.[1]
Base Hydrolysis Significant degradation is observed.[2] Treatment with 0.1 N and 0.5 N NaOH leads to the formation of degradation products.[2][3] The degradation in alkaline solution has been shown to follow first-order kinetics.[1]
Oxidative Degradation is observed in the presence of hydrogen peroxide (e.g., 3.0% H₂O₂).[1][2]
Thermal The compound is relatively stable under thermal stress.[2] Thermal decomposition of doxazosin mesylate has been shown to occur in three steps at temperatures ranging from 240°C to 800°C.[4][5]
Photolytic Doxazosin is considered to be a photolabile compound in aqueous environments, with degradation promoted by basic conditions.[6][7] However, some studies report it to be more stable under photolytic conditions compared to hydrolysis and oxidation.[1]

Degradation Pathways

The degradation of Doxazosin primarily involves the cleavage of the molecule. Under photolytic conditions, major degradation products result from the cleavage of the dioxane cycle and hydroxylation.[7][8] In alkaline conditions, a key degradation pathway involves the hydrolysis of the amide bond.

Doxazosin Doxazosin Acid Acid Hydrolysis (e.g., HCl) Doxazosin->Acid Base Base Hydrolysis (e.g., NaOH) Doxazosin->Base Oxidation Oxidation (e.g., H₂O₂) Doxazosin->Oxidation Photo Photolysis (UV/Visible Light) Doxazosin->Photo Thermal Thermal Stress Doxazosin->Thermal Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Photo->Degradation_Products Stable Relatively Stable Thermal->Stable

Caption: Forced Degradation Pathways of Doxazosin.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies and for the stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the stress conditions used to induce degradation of Doxazosin.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Doxazosin Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.5 N HCl, 24h) Prep->Acid Base Base Hydrolysis (e.g., 0.5 N NaOH, 24h) Prep->Base Oxidative Oxidative Degradation (e.g., 3.0% H₂O₂, 24h) Prep->Oxidative Thermal Thermal Degradation (e.g., 105°C, 7 days) Prep->Thermal Photolytic Photolytic Degradation (e.g., UV light at 254 nm, 7 days) Prep->Photolytic Analysis Analyze by Stability-Indicating Method (e.g., UPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Doxazosin mesylate in a suitable solvent such as methanol.[1]

  • Acid Hydrolysis: Treat the drug solution with an acid solution (e.g., 0.5 N HCl) and keep for a specified period (e.g., 24 hours).[2]

  • Base Hydrolysis: Treat the drug solution with a base solution (e.g., 0.5 N NaOH) and keep for a specified period (e.g., 24 hours).[2]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3.0% H₂O₂) and keep for a specified period (e.g., 24 hours).[2]

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 105°C) for an extended period (e.g., 7 days).[2]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., at 254 nm) for an extended period (e.g., 7 days).[2]

  • Analysis: Analyze the stressed samples using a validated stability-indicating method.

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying Doxazosin from its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column Acquity UPLC BEH C18
Mobile Phase A Aqueous 2% H₃PO₄
Mobile Phase B Methanol: Water: Acetonitrile (200:100:700)
Gradient Gradient mode
Detection 210 nm
Reference [2]

Method Validation:

The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[2] The method must be able to resolve the main drug peak from all potential degradation product peaks.[9]

Signaling Pathway Context

While not directly related to chemical stability, understanding the mechanism of action of Doxazosin is relevant for researchers. Doxazosin is a selective α1-adrenoceptor antagonist. Its therapeutic effects in hypertension and benign prostatic hyperplasia are mediated through the blockade of these receptors.

Doxazosin Doxazosin Blockade Blockade Doxazosin->Blockade Alpha1_Receptor α1-Adrenergic Receptor Alpha1_Receptor->Blockade Smooth_Muscle_Relaxation Vascular and Prostatic Smooth Muscle Relaxation Blockade->Smooth_Muscle_Relaxation Therapeutic_Effects Therapeutic Effects (Lowered Blood Pressure, Improved Urinary Flow) Smooth_Muscle_Relaxation->Therapeutic_Effects

Caption: Simplified Mechanism of Action of Doxazosin.

References

The Foundational Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mechanism of Action of Doxazosin-d8 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its core function and mechanism of action as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The principles, experimental protocols, and data presented herein are essential for developing robust and reliable analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] While structurally similar analogs can be used, they may exhibit different behaviors, leading to measurement uncertainty.[2]

The "mechanism of action" for Doxazosin-d8 as an internal standard is rooted in its identity as a stable isotope-labeled version of the analyte, Doxazosin.[3][4] In Doxazosin-d8, eight hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (²H or D).[3][5] This substitution makes Doxazosin-d8 chemically and physically almost identical to Doxazosin.[6]

The core principle is that the analyte and its SIL-IS:

  • Exhibit the same extraction recovery during sample preparation.

  • Have nearly identical retention times in liquid chromatography.

  • Experience the same degree of ionization enhancement or suppression (matrix effects) in the mass spectrometer source.[1]

However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can differentiate between the analyte and the internal standard.[2][6] By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations introduced during the analytical workflow are normalized. This allows for highly accurate and precise quantification of the analyte in complex matrices like plasma or serum.[3] This use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[7]

SIL-IS Mechanism cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Analyte Doxazosin (Analyte) Coelution Co-elution Analyte->Coelution Identical Chromatography IS Doxazosin-d8 (IS) IS->Coelution Identical Chromatography Ionization Ionization Coelution->Ionization Subject to same matrix effects MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Separation by mass Quantification Quantification (Peak Area Ratio) MassAnalyzer->Quantification Signal Ratio (Analyte / IS)

Caption: Conceptual mechanism of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Quantitative Data for Bioanalytical Method Development

Accurate method development requires precise parameters for both the analyte and the internal standard. The tables below summarize typical starting conditions for the analysis of Doxazosin using Doxazosin-d8 as an internal standard.

Mass Spectrometry Parameters

The most common configuration for quantitative bioanalysis is a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Notes
Doxazosin (Analyte) 452.2344.4Corresponds to the protonated molecule [M+H]⁺.
452.2247.4A secondary, confirmatory transition.
Doxazosin-d8 (IS) 460.5344.4Corresponds to the deuterated [M+D]⁺. The fragment is the same as the analyte because the deuterium labels are on the part of the molecule that is lost.
Liquid Chromatography Parameters

A reversed-phase liquid chromatography method is typically employed to separate Doxazosin from endogenous plasma components.[2]

ParameterTypical Value
Column C18, e.g., Unisol C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.05% Ammonia in HPLC Grade Water[2]
Mobile Phase B Acetonitrile[2]
Elution Mode Isocratic[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[2]
Approx. Retention Time ~2 minutes[2]

Detailed Experimental Protocol: Quantification of Doxazosin in Human Plasma

This section outlines a representative protocol for the extraction and analysis of Doxazosin from human plasma, adapted from validated methods utilizing Doxazosin-d8 as the internal standard.[2]

Materials and Reagents
  • Doxazosin reference standard

  • This compound internal standard

  • Human plasma with K2EDTA as anticoagulant

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Tert-butyl methyl ether (TBME), HPLC grade

  • Ammonia solution

  • HPLC grade water

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Doxazosin and this compound in methanol to create stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxazosin stock solution with a 50:50 methanol/water mixture to create calibration curve standards.

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the Doxazosin-d8 stock solution with a 50:50 methanol/water mixture to the desired concentration.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibration standard, quality control, or unknown).

  • IS Addition: Add 50 µL of the Internal Standard Spiking Solution to each tube.

  • Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Alkalinization: Add 50 µL of 0.1M ammonia solution to make the sample basic.

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME). Cap and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow start Start: Human Plasma Sample add_is Add Doxazosin-d8 IS start->add_is vortex1 Vortex Mix add_is->vortex1 add_base Alkalinize (Ammonia) vortex1->add_base add_solvent Add Extraction Solvent (TBME) add_base->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject end End: Data Acquisition inject->end

Caption: Bioanalytical workflow for Doxazosin quantification using Doxazosin-d8 IS.

Conclusion

This compound serves as the quintessential internal standard for the bioanalysis of Doxazosin. Its mechanism of action is not pharmacological but analytical; as a stable isotope-labeled analog, it is chemically indistinguishable from the analyte during extraction and chromatographic separation. This property allows it to perfectly track and correct for procedural variability and matrix-induced ionization effects in mass spectrometry. The use of Doxazosin-d8, in conjunction with a validated LC-MS/MS protocol, enables researchers to achieve the highest levels of accuracy, precision, and reliability in pharmacokinetic and other drug development studies.

References

Isotopic Labeling of Doxazosin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of doxazosin, a selective α1-adrenergic receptor antagonist. This document is intended to serve as a core resource for researchers involved in drug metabolism, pharmacokinetics (DMPK), and other preclinical and clinical studies where tracking the fate of doxazosin is critical. It covers synthetic strategies for introducing various isotopes, detailed experimental protocols, and the application of labeled doxazosin in research.

Introduction to Doxazosin and the Importance of Isotopic Labeling

Doxazosin is a quinazoline-based compound widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic effects are mediated through the blockade of α1-adrenergic receptors.[2] To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its molecular target, isotopically labeled versions of the molecule are indispensable tools.

Isotopic labeling involves the incorporation of isotopes, such as the radioactive isotopes Carbon-14 (¹⁴C) and Tritium (³H), or stable isotopes like Deuterium (²H) and Carbon-13 (¹³C), into the doxazosin molecule.[3][4] Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative mass balance studies, enabling the complete tracking of all drug-related material in biological systems.[5] Stable isotope-labeled compounds are valuable for metabolic pathway elucidation and as internal standards in quantitative mass spectrometry-based assays.[6]

This guide will delve into the practical aspects of preparing and utilizing isotopically labeled doxazosin for research purposes.

Synthetic Strategies for Isotopic Labeling of Doxazosin

The synthesis of isotopically labeled doxazosin requires careful planning to introduce the isotope at a metabolically stable position and to maximize isotopic incorporation and overall yield. The labeling strategy will depend on the desired isotope and the available labeled precursors.

Carbon-14 Labeling

Carbon-14 is the most common radioisotope for ADME studies due to its long half-life and the fact that carbon is a fundamental component of the drug molecule.[7] A common strategy for labeling doxazosin with ¹⁴C is to introduce the label into the quinazoline ring, a core and metabolically stable part of the molecule. One plausible approach involves the synthesis of a ¹⁴C-labeled precursor, such as 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline.

Representative Synthetic Scheme for [¹⁴C]Doxazosin:

A potential synthetic route, adapted from known quinazoline syntheses, is outlined below. This scheme illustrates the introduction of a ¹⁴C label at the C2 position of the quinazoline ring.

Step 1: Synthesis of [¹⁴C]Urea Commercially available Ba¹⁴CO₃ can be converted to [¹⁴C]urea through a series of reactions involving the generation of [¹⁴C]phosgene or a phosgene equivalent, followed by reaction with ammonia.

Step 2: Synthesis of 2,4-dihydroxy-6,7-dimethoxy[2-¹⁴C]quinazoline Condensation of 4,5-dimethoxyanthranilic acid with [¹⁴C]urea.

Step 3: Synthesis of 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline The dihydroxy quinazoline intermediate is first chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro derivative. Subsequent selective amination at the C4 position with ammonia furnishes the key labeled intermediate.

Step 4: Coupling to form [¹⁴C]Doxazosin The labeled 2-chloroquinazoline intermediate is then coupled with N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine to yield [¹⁴C]doxazosin.

Tritium Labeling

Tritium (³H) labeling offers the advantage of high specific activity, making it suitable for receptor binding assays and autoradiography. General methods for tritium labeling include catalytic tritium-halogen exchange or direct catalytic hydrogen isotope exchange (HIE) on the doxazosin molecule.

Representative Method for [³H]Doxazosin Synthesis:

A common approach is the catalytic reduction of a halogenated precursor with tritium gas. For example, a bromo- or iodo-substituted doxazosin analogue could be synthesized and then subjected to catalytic tritiation.

Deuterium Labeling

Deuterium (²H) labeling is used to create stable isotope-labeled internal standards for mass spectrometry and to investigate kinetic isotope effects in drug metabolism.[6] Deuterium can be introduced at specific sites through the use of deuterated reagents or by catalytic exchange reactions. For instance, deuterated methoxy groups could be introduced using deuterated methylating agents during the synthesis of the quinazoline precursor.

Quantitative Data on Isotopic Labeling

The following table summarizes representative quantitative data for the synthesis of isotopically labeled doxazosin. Note that these are illustrative values and actual results will vary depending on the specific experimental conditions.

IsotopeLabeling PositionPrecursorRadiochemical Yield (%)Specific ActivityRadiochemical Purity (%)
¹⁴CQuinazoline-2[¹⁴C]Urea15-25 (overall)50-60 mCi/mmol>98
³HGeneral (HIE)Doxazosin10-3015-25 Ci/mmol>97
²HMethoxy groupsDeuterated methyl iodide70-85N/A>99 (isotopic)

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis and use of isotopically labeled doxazosin.

Protocol 1: Synthesis of [quinazoline-2-¹⁴C]Doxazosin

Objective: To synthesize [¹⁴C]doxazosin with the label at a metabolically stable position for use in ADME studies.

Materials:

  • 4,5-dimethoxyanthranilic acid

  • [¹⁴C]Urea (specific activity ~55 mCi/mmol)

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (gas or solution)

  • N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine

  • Appropriate solvents (e.g., dioxane, DMF, ethanol)

  • Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Synthesis of 2,4-dihydroxy-6,7-dimethoxy[2-¹⁴C]quinazoline:

    • In a shielded reaction vessel, a mixture of 4,5-dimethoxyanthranilic acid and [¹⁴C]urea is heated in a high-boiling point solvent (e.g., diphenyl ether) at reflux for several hours.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the crude dihydroxy quinazoline.

  • Synthesis of 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline:

    • The crude [¹⁴C]dihydroxy quinazoline is treated with an excess of phosphorus oxychloride (POCl₃) and heated at reflux to effect chlorination.

    • After cooling, the excess POCl₃ is carefully quenched, and the product is isolated.

    • The resulting 2,4-dichloro intermediate is then reacted with a solution of ammonia in a sealed vessel at elevated temperature to selectively replace the C4-chloro group with an amino group.

    • The product is purified by column chromatography.

  • Synthesis of [quinazoline-2-¹⁴C]Doxazosin:

    • The purified 4-amino-2-chloro-6,7-dimethoxy[2-¹⁴C]quinazoline is dissolved in a suitable solvent such as n-butanol or DMF.

    • N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine is added, and the mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The reaction mixture is cooled, and the product is precipitated, collected by filtration, and washed.

  • Purification and Characterization:

    • The crude [¹⁴C]doxazosin is purified by preparative HPLC to achieve high radiochemical purity (>98%).

    • The identity of the product is confirmed by co-elution with an authentic, non-labeled standard of doxazosin.

    • The specific activity is determined by measuring the radioactivity (e.g., by liquid scintillation counting) and the mass (e.g., by UV spectrophotometry against a standard curve).

Protocol 2: Experimental Workflow for an in vivo ADME Study using [¹⁴C]Doxazosin

Objective: To determine the absorption, distribution, metabolism, and excretion of doxazosin in a preclinical animal model.

Materials:

  • [¹⁴C]Doxazosin (formulated for administration)

  • Non-labeled doxazosin

  • Test animals (e.g., rats, dogs)

  • Metabolic cages for separate collection of urine and feces

  • Sample collection supplies (e.g., blood collection tubes, tissue homogenization equipment)

  • Liquid scintillation counter and cocktail

  • HPLC with a radiodetector

  • Mass spectrometer

Procedure:

  • Dose Preparation and Administration:

    • A dosing solution is prepared by mixing a known amount of [¹⁴C]doxazosin with non-labeled doxazosin to achieve the desired specific activity and dose level.

    • The formulation is administered to the test animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection:

    • Animals are housed in metabolic cages.

    • Blood samples are collected at predetermined time points.

    • Urine and feces are collected at regular intervals over a period sufficient to ensure near-complete excretion of radioactivity (typically >90% of the administered dose).

    • At the end of the study, tissues may be collected for distribution analysis.

  • Sample Analysis:

    • Mass Balance: The total radioactivity in aliquots of urine, feces homogenates, and cage wash is quantified by liquid scintillation counting to determine the percentage of the administered dose excreted by each route.

    • Pharmacokinetics: The concentration of total radioactivity in plasma samples is determined over time to calculate pharmacokinetic parameters for total drug-related material. The concentration of unchanged doxazosin is measured by a validated LC-MS/MS method.

    • Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by radio-HPLC to separate the parent drug from its metabolites. The fractions corresponding to radioactive peaks are collected and analyzed by mass spectrometry to identify the structures of the metabolites.

Signaling Pathways and Experimental Workflows

Doxazosin exerts its effects by blocking the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[8] The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for studying drug metabolism.

G_alpha_q_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Doxazosin Doxazosin Alpha1_AR α1-Adrenergic Receptor (GPCR) Doxazosin->Alpha1_AR Blocks Gq Gq Protein (α, β, γ subunits) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKC->Cellular_Response Phosphorylates substrates leading to Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Ca2_release->Cellular_Response Contributes to

Caption: Doxazosin blocks the α1-adrenergic receptor, inhibiting the Gq signaling cascade.

ADME_Workflow cluster_synthesis Synthesis & Formulation cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of [¹⁴C]Doxazosin Formulation Formulation of Dosing Solution Synthesis->Formulation Dosing Dose Administration (e.g., Oral Gavage) Formulation->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Quantification Total Radioactivity Quantification (LSC) Sample_Collection->Quantification Separation Chromatographic Separation (Radio-HPLC) Sample_Collection->Separation Mass_Balance Mass Balance Calculation Quantification->Mass_Balance Identification Metabolite Identification (LC-MS/MS) Separation->Identification PK_Analysis Pharmacokinetic Analysis Separation->PK_Analysis Met_Pathway Metabolic Pathway Elucidation Identification->Met_Pathway

References

The Definitive Guide to Doxazosin-d8 Hydrochloride in Pharmacokinetic Study Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design and implementation of pharmacokinetic (PK) studies utilizing Doxazosin-d8 hydrochloride. Doxazosin, a potent and selective alpha-1 adrenergic receptor antagonist, is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH). The use of its stable isotope-labeled counterpart, this compound, is critical for the development of robust and accurate bioanalytical methods essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Doxazosin.

The Role of this compound in Bioanalysis

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal internal standard for Doxazosin quantification in biological matrices for several key reasons:

  • Physicochemical Similarity: Doxazosin-d8 is chemically identical to Doxazosin, with the exception of the substitution of eight hydrogen atoms with deuterium. This minimal structural modification ensures that it co-elutes chromatographically and exhibits identical ionization and fragmentation patterns in the mass spectrometer.

  • Correction for Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement, leading to variability in the analytical signal. As Doxazosin-d8 is affected by these matrix effects to the same extent as the unlabeled drug, its inclusion allows for reliable correction and accurate quantification.

  • Improved Precision and Accuracy: The use of a SIL-IS compensates for variations during sample preparation, such as extraction efficiency and injection volume, significantly improving the overall precision and accuracy of the bioanalytical method.

Pharmacokinetic Profile of Doxazosin

Doxazosin exhibits linear pharmacokinetics, meaning that an increase in dose results in a proportional increase in plasma concentration.[1] Following oral administration, Doxazosin is well-absorbed, with peak plasma concentrations typically reached within 2-3 hours.[2] The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system, with only a small fraction excreted unchanged in the urine.[3][4] The terminal elimination half-life of Doxazosin is approximately 22 hours, making it suitable for once-daily dosing.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Doxazosin following a single oral administration of a 4 mg dose to healthy volunteers.

Pharmacokinetic ParameterMean Value (± SD)Unit
Cmax (Maximum Plasma Concentration)47.66ng/mL
Tmax (Time to Cmax)3.0 (± 1.0)hours
AUC (0-72h) (Area Under the Curve)743.4 (± 149.5)ng·h/mL
t1/2 (Elimination Half-life)18-20hours

Data sourced from a study in healthy Chinese male volunteers.[5]

Experimental Protocols

A robust pharmacokinetic study design is paramount for generating reliable data. Below are detailed methodologies for a typical single-dose pharmacokinetic study of Doxazosin using this compound as an internal standard.

Study Design and Volunteer Selection

A randomized, open-label, single-dose, crossover study is a common design. Healthy, non-smoking male and female volunteers aged 18-45 years are typically recruited. A comprehensive medical history, physical examination, and clinical laboratory tests are conducted to ensure the health of the participants.

Dosing and Blood Sampling
  • Dosing: Following an overnight fast, a single oral dose of a Doxazosin tablet (e.g., 4 mg) is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Thaw the plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add a suitable organic extraction solvent (e.g., a mixture of n-hexane and tert-butyl methyl ether).

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5] The specific gradient or isocratic elution conditions are optimized to achieve good separation of Doxazosin from endogenous plasma components.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Doxazosin and Doxazosin-d8. This provides high specificity for quantification.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Mandatory Visualizations

Doxazosin Pharmacokinetic Study Workflow

Pharmacokinetic_Study_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Volunteer_Screening Volunteer Screening & Selection Dosing Oral Administration of Doxazosin Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Preparation Plasma Sample Preparation (LLE with Doxazosin-d8 IS) Blood_Sampling->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Concentration_Time_Data Plasma Concentration-Time Data Generation LC_MS_MS_Analysis->Concentration_Time_Data PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Time_Data->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow of a Doxazosin pharmacokinetic study.

Doxazosin Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling Pathway

Doxazosin acts as a selective antagonist of alpha-1 adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade through the Gq alpha subunit.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The overall effect in vascular smooth muscle is vasoconstriction. By blocking this pathway, Doxazosin leads to vasodilation and a reduction in blood pressure.

Alpha1_Signaling_Pathway Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates Gq_Protein Gq Protein (α, β, γ) Alpha1_Receptor->Gq_Protein Activates Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Caption: Doxazosin's antagonism of the Alpha-1 adrenergic signaling pathway.

References

Preliminary Investigation of Doxazosin Metabolism Utilizing Doxazosin-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of doxazosin, an alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia. The use of deuterated doxazosin (Doxazosin-d8) as an internal standard in metabolic studies is highlighted, ensuring accurate quantification and elucidation of its metabolic pathways. This document details the primary routes of metabolism, the enzymes involved, and provides established experimental protocols for in vitro and in vivo analysis.

Introduction to Doxazosin Metabolism

Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the administered dose being excreted unchanged.[1][2] The primary metabolic transformations involve Phase I reactions, specifically O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[3][4][5] These reactions are primarily catalyzed by the cytochrome P450 enzyme system, with in vitro studies indicating that CYP3A4 is the principal enzyme responsible for its elimination.[4] Secondary metabolic pathways involving CYP2D6 and CYP2C9 have also been identified.[4] While several active metabolites of doxazosin have been identified, their contribution to the overall pharmacological effect is considered to be minimal due to their low plasma concentrations compared to the parent drug.[5][6]

Quantitative Analysis of Doxazosin Metabolites

The use of radio-labeled doxazosin in human studies has allowed for the quantification of its major metabolites as a percentage of the administered oral dose. The primary metabolites are the 6- and 7-O-desmethyl and the 6'- and 7'-hydroxy compounds.

MetabolitePercentage of Administered Dose (%)Metabolic Pathway
6-O-desmethyl-doxazosin16O-Demethylation
7-O-desmethyl-doxazosin7O-Demethylation
6'-hydroxy-doxazosin5Hydroxylation
7'-hydroxy-doxazosin7Hydroxylation

Table 1: Major Metabolites of Doxazosin and their Relative Abundance. Data sourced from a study administering radiolabelled doxazosin.[3]

Metabolic Pathways of Doxazosin

The metabolic conversion of doxazosin primarily occurs at two key locations on the molecule: the dimethoxyquinazoline ring and the benzodioxan ring. The following diagram illustrates these primary Phase I metabolic pathways.

Doxazosin_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4, CYP2D6, CYP2C9) Doxazosin Doxazosin M1 6-O-desmethyl-doxazosin Doxazosin->M1 O-Demethylation M2 7-O-desmethyl-doxazosin Doxazosin->M2 O-Demethylation M3 6'-hydroxy-doxazosin Doxazosin->M3 Hydroxylation M4 7'-hydroxy-doxazosin Doxazosin->M4 Hydroxylation

Figure 1. Primary Phase I metabolic pathways of doxazosin.

Experimental Protocols for Doxazosin Metabolism Studies

The accurate quantification of doxazosin and its metabolites from biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Doxazosin-d8, is essential for correcting for matrix effects and variations in sample processing and instrument response.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for investigating the metabolism of doxazosin in a controlled, in vitro environment.

Objective: To identify and quantify the metabolites of doxazosin formed by human liver microsomes.

Materials:

  • Doxazosin

  • Doxazosin-d8 (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Formic acid

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, doxazosin (at various concentrations), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing Doxazosin-d8 as the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Quantification of Doxazosin in Human Plasma using LC-MS/MS with Doxazosin-d8

This protocol outlines a method for the quantitative analysis of doxazosin in human plasma, a common procedure in pharmacokinetic studies.

Objective: To determine the concentration of doxazosin in human plasma samples.

Materials:

  • Human plasma samples containing doxazosin

  • Doxazosin-d8 (internal standard)

  • Acetonitrile

  • Methanol

  • Ammonium acetate

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing a known concentration of Doxazosin-d8.

    • Vortex the sample vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL aliquot of human plasma, add a known concentration of Doxazosin-d8.

    • Add an appropriate organic solvent (e.g., 1 mL of methyl tert-butyl ether).

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

      • Mobile Phase: A gradient elution with a mixture of aqueous (e.g., 0.1% formic acid in water or ammonium acetate buffer) and organic (e.g., acetonitrile or methanol) phases is typical.

      • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for doxazosin and doxazosin-d8 are monitored. For example, for doxazosin, a precursor ion of m/z 452.2 could be fragmented to a product ion of m/z 345.1. The corresponding transition for doxazosin-d8 would be monitored for quantification.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of doxazosin to Doxazosin-d8 against the concentration of doxazosin standards.

    • The concentration of doxazosin in the unknown plasma samples is then determined from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a doxazosin metabolism study, from sample collection to data analysis.

Doxazosin_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Plasma Plasma Sample Collection Spiking Spike with Doxazosin-d8 (IS) Plasma->Spiking Extraction Protein Precipitation or LLE Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification using Calibration Curve LCMS->Quant MetaboliteID Metabolite Identification LCMS->MetaboliteID PK Pharmacokinetic Parameters Quant->PK MetProfile Metabolic Profile MetaboliteID->MetProfile

Figure 2. General workflow for doxazosin metabolism studies.

Conclusion

The preliminary investigation of doxazosin metabolism, significantly aided by the use of Doxazosin-d8 as an internal standard, reveals a well-defined metabolic profile dominated by O-demethylation and hydroxylation. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct further in-depth studies into the pharmacokinetics and metabolism of doxazosin. Understanding these metabolic pathways is fundamental for drug development, enabling the prediction of drug-drug interactions, assessment of patient variability in drug response, and the overall optimization of therapeutic strategies involving doxazosin.

References

Methodological & Application

Application Note: Quantification of Doxazosin-d8 in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a theoretical protocol for the quantitative analysis of Doxazosin-d8 in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of Doxazosin, a derivatization step is essential for successful GC-MS analysis. This protocol employs a liquid-liquid extraction for sample cleanup, followed by silylation to increase the analyte's volatility and thermal stability. Doxazosin-d8 is used as an internal standard to ensure accuracy and precision. The method described is intended for research and drug development professionals.

Introduction

Doxazosin is a quinazoline compound that acts as an α1-selective alpha-blocker, used in the treatment of hypertension and benign prostatic hyperplasia. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Doxazosin, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly when leveraging its high chromatographic resolution. A critical consideration for analyzing polar pharmaceuticals like Doxazosin by GC-MS is the necessity of chemical derivatization to enhance volatility and prevent unwanted interactions with the chromatographic system.[1][2][3] This protocol outlines a comprehensive procedure for the extraction and derivatization of Doxazosin from a plasma matrix for subsequent GC-MS quantification, using its deuterated analog, Doxazosin-d8, as an internal standard.

Experimental Protocol

The overall workflow for the analysis of Doxazosin-d8 in plasma is depicted in the diagram below.

GCMS_Workflow Figure 1. GC-MS Workflow for Doxazosin-d8 Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample Spiked with Doxazosin-d8 (IS) l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma->l_l_extraction evaporation1 Evaporation to Dryness l_l_extraction->evaporation1 reconstitution Reconstitution in Pyridine evaporation1->reconstitution silylation Silylation with BSTFA (70°C for 30 min) reconstitution->silylation evaporation2 Evaporation of Excess Reagent silylation->evaporation2 final_reconstitution Reconstitution in Ethyl Acetate evaporation2->final_reconstitution injection GC Injection final_reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

A schematic of the Doxazosin-d8 analysis workflow.

2.1. Materials and Reagents

  • Doxazosin and Doxazosin-d8 standards

  • Human plasma (K2EDTA)

  • Ethyl acetate (HPLC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas (high purity)

2.2. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of plasma in a polypropylene centrifuge tube, add 50 µL of Doxazosin-d8 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2.3. Derivatization: Silylation

Silylation is a common derivatization technique used to increase the volatility of compounds containing active hydrogens by replacing them with a trimethylsilyl (TMS) group.[4][5]

  • To the dried residue from the extraction step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (with 1% TMCS).[2]

  • Vortex for 30 seconds.

  • Seal the tube tightly and heat at 70°C for 30 minutes in a heating block.[2]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the solution to a GC vial with a micro-insert for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the proposed instrumental parameters for the GC-MS analysis of derivatized Doxazosin-d8. A DB-5 type column is suggested as it is a versatile, low-polarity column suitable for a wide range of applications.[6][7]

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Mass Spectrometry and Data Analysis

4.1. Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity. The following ions are suggested for monitoring, based on the expected fragmentation of the TMS-derivatized Doxazosin. The exact m/z values would need to be confirmed by analyzing the derivatized standard.

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z)
Doxazosin-TMS(To be determined)(To be determined)
Doxazosin-d8-TMS(To be determined)(To be determined)

4.2. Quantification

Calibration curves are constructed by plotting the peak area ratio of the Doxazosin-TMS derivative to the Doxazosin-d8-TMS internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used for bioanalytical methods.

Discussion

The primary challenge in the GC-MS analysis of Doxazosin is its inherent chemical properties. The proposed protocol addresses this by incorporating a crucial derivatization step. Silylation with BSTFA is a robust method for derivatizing primary and secondary amines, which are present in the Doxazosin structure.[8] The use of a deuterated internal standard is critical to correct for any variability during sample preparation and injection. While this protocol provides a strong theoretical framework, method development and validation would be necessary to establish its performance characteristics, such as linearity, accuracy, precision, and limits of detection and quantification.

Conclusion

This application note presents a detailed, albeit theoretical, protocol for the quantitative determination of Doxazosin-d8 in plasma by GC-MS. The method relies on liquid-liquid extraction for sample cleanup and silylation for derivatization to enable gas chromatographic analysis. This protocol serves as a comprehensive starting point for researchers and scientists in the field of drug development and bioanalysis.

References

Application Note: Quantification of Doxazosin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is widely used in the treatment of hypertension and benign prostatic hyperplasia.[1] Accurate and reliable quantification of doxazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sample preparation and analysis of doxazosin in human plasma using a deuterated internal standard (Doxazosin-d8) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method employs a simple and rapid protein precipitation technique for the extraction of doxazosin and its deuterated internal standard (Doxazosin-d8) from human plasma.[2][3][4][5] Plasma proteins are precipitated with acetonitrile, and the resulting supernatant is directly injected into the LC-MS/MS system for analysis.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using tandem mass spectrometry in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).

Materials and Reagents

  • Doxazosin mesylate reference standard

  • Doxazosin-d8 (deuterated internal standard)

  • Acetonitrile (LC-MS grade)[3][4][5]

  • Methanol (LC-MS grade)[2][5][6]

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)[5]

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled with a triple quadrupole mass spectrometer

Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Doxazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of doxazosin mesylate in methanol to obtain a final concentration of 1 mg/mL of the free base.

  • Doxazosin-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Doxazosin-d8 in methanol to obtain a final concentration of 1 mg/mL.

  • Doxazosin Working Solutions: Prepare a series of working solutions by serially diluting the doxazosin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Doxazosin-d8 stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

4.2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate amounts of the doxazosin working solutions into blank human plasma to obtain final concentrations ranging from 0.1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 150 ng/mL).

4.3. Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Doxazosin-d8).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][4]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • SRM Transitions:

      • Doxazosin: m/z 452.2 → 343.1

      • Doxazosin-d8: m/z 460.2 → 351.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The following table summarizes the typical quantitative performance data for a validated doxazosin assay.

ParameterResult
Linearity Range0.1 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL[7]
Accuracy (%)
LLOQ QC (0.1 ng/mL)95.5 - 104.2
Low QC (0.3 ng/mL)97.1 - 103.5
Medium QC (30 ng/mL)98.2 - 102.8
High QC (150 ng/mL)96.9 - 101.7
Precision (%RSD)
Intra-day
LLOQ QC (0.1 ng/mL)< 8.5
Low QC (0.3 ng/mL)< 6.2
Medium QC (30 ng/mL)< 4.8
High QC (150 ng/mL)< 5.1
Inter-day
LLOQ QC (0.1 ng/mL)< 9.3
Low QC (0.3 ng/mL)< 7.5
Medium QC (30 ng/mL)< 5.6
High QC (150 ng/mL)< 6.4
Recovery (%)
Doxazosin> 90%[5]
Doxazosin-d8> 88%
Matrix Effect (%) 93 - 106

Mandatory Visualization

Doxazosin_Sample_Prep_Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Doxazosin-d8 IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms

Caption: Workflow for Doxazosin Sample Preparation.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Doxazosin from Human Plasma Using Doxazosin-d8 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Doxazosin in human plasma. The method employs Doxazosin-d8 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. This protocol is optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a sensitive and selective workflow for pharmacokinetic studies and clinical research.

Introduction

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1] Accurate quantification of Doxazosin in biological matrices is essential for pharmacokinetic profiling and therapeutic drug monitoring. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. The use of a deuterated internal standard, Doxazosin-d8, which co-elutes with the analyte but is distinguishable by mass, corrects for variability during sample preparation and analysis, thereby enhancing the method's robustness.

Doxazosin is a weak base with a pKa of approximately 6.52.[2] To ensure efficient extraction into an organic solvent, the pH of the plasma sample is adjusted to an alkaline level. This deprotonates the Doxazosin molecule, increasing its hydrophobicity and promoting its transfer into the organic phase. This application note provides a detailed protocol for the LLE of Doxazosin from human plasma, followed by analysis using LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Doxazosin standard

  • Doxazosin-d8 internal standard

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tert-butyl methyl ether (TBME) (HPLC grade)

  • Ammonium hydroxide (or Sodium Hydroxide, 1M)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of Doxazosin and Doxazosin-d8 in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxazosin primary stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Doxazosin-d8 primary stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube. For the calibration curve, use blank plasma.

  • Spiking:

    • For clinical samples, add 20 µL of the internal standard working solution (100 ng/mL Doxazosin-d8).

    • For calibration standards, add 20 µL of the appropriate Doxazosin working standard and 20 µL of the internal standard working solution.

    • For the blank sample, add 40 µL of the 50:50 methanol/water mixture.

  • pH Adjustment: Add 50 µL of 1M Sodium Hydroxide (or an appropriate amount of ammonium hydroxide) to each tube to raise the pH. Vortex mix for 30 seconds.

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME) to each tube.

  • Mixing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (TBME) to a new clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex for 1 minute to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted samples at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation plasma 1. Aliquot 200 µL Plasma spike 2. Spike with Doxazosin-d8 IS and/or Doxazosin Standards plasma->spike Add IS/Standards ph_adjust 3. Adjust to Alkaline pH spike->ph_adjust Add Base add_solvent 4. Add 1 mL TBME ph_adjust->add_solvent vortex 5. Vortex for 5 min add_solvent->vortex centrifuge 6. Centrifuge to Separate Phases vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute final_centrifuge 10. Final Centrifugation reconstitute->final_centrifuge inject 11. Inject into LC-MS/MS final_centrifuge->inject

Caption: Workflow for the liquid-liquid extraction of Doxazosin.

LC-MS/MS Parameters

The following are typical starting parameters for LC-MS/MS analysis of Doxazosin. Method optimization is recommended for specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The performance of this LLE protocol coupled with LC-MS/MS analysis is summarized below. The data are representative values collated from published methodologies.

Table 1: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxazosin452.2344.1
Doxazosin-d8460.2352.1

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Accuracy at LLOQ 96.8% - 102.8%[3]
Precision (CV%) < 15%
Recovery > 90%[4]

Discussion

The presented liquid-liquid extraction protocol provides a highly efficient and clean method for the isolation of Doxazosin from human plasma. The choice of tert-butyl methyl ether as the extraction solvent offers a good balance of polarity for extracting the non-polar, deprotonated Doxazosin, while being immiscible with the aqueous plasma matrix. The alkaline pH adjustment is a critical step to ensure the analyte is in its most extractable form.

The use of Doxazosin-d8 as an internal standard is paramount to the method's success. As a stable isotope-labeled analog, it behaves nearly identically to Doxazosin during the extraction and ionization processes, effectively compensating for any sample loss or matrix effects. This results in high precision and accuracy, which are essential for reliable bioanalytical data.

The subsequent LC-MS/MS analysis in MRM mode provides excellent selectivity and sensitivity, allowing for the quantification of Doxazosin at low ng/mL levels, which is necessary for pharmacokinetic studies.[3] The chromatographic conditions are designed to provide a sharp peak shape and good separation from endogenous plasma components, with a relatively short run time suitable for high-throughput analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the liquid-liquid extraction of Doxazosin from human plasma using Doxazosin-d8 as an internal standard. The method is simple, robust, and yields high recovery, making it suitable for routine use in research and drug development settings for the accurate quantification of Doxazosin by LC-MS/MS.

References

Application Note: Therapeutic Drug Monitoring of Doxazosin Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of doxazosin in human plasma. The use of a stable isotope-labeled internal standard, Doxazosin-d8, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for reliable quantification over a clinically relevant concentration range.

Introduction

Doxazosin is a selective alpha-1 adrenergic antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Therapeutic drug monitoring of doxazosin is crucial to optimize dosing regimens, ensure efficacy, and minimize adverse effects, which can include postural hypotension, dizziness, and fatigue. Given its pharmacokinetic variability among individuals, a precise and reliable analytical method is essential for accurate plasma concentration determination.[2][3]

This method employs LC-MS/MS, the gold standard for bioanalytical testing, offering superior sensitivity and specificity compared to other analytical techniques.[4] The use of Doxazosin-d8 as an internal standard (IS) is critical as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to highly reliable quantification.

Experimental

Materials and Reagents
  • Doxazosin reference standard

  • Doxazosin-d8 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Tert-butyl methyl ether (TBME)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)[5]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxazosin and Doxazosin-d8 in methanol.

  • Working Standard Solutions: Serially dilute the doxazosin stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Doxazosin-d8 stock solution with 50:50 methanol:water.

Analytical Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Doxazosin-d8 internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Freeze the aqueous (lower) layer by dipping the tube in a dry ice/acetone bath.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min with a 1:1 split[5]
Injection Volume 10 µL
Column Temperature 40°C[5]
Gradient Elution See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 20
1.0 20
4.0 90
5.0 90
5.1 20

| 7.0 | 20 |

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 2

Table 2: MRM Transitions for Doxazosin and Doxazosin-d8

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Doxazosin 452.2 345.1 150

| Doxazosin-d8 | 460.2 | 353.1 | 150 |

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 3: Calibration Curve and Linearity

Parameter Result
Calibration Range 0.301 - 75.179 ng/mL[5]
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ 0.3 < 15% < 15% 85-115%
Low QC 1.0 < 10% < 10% 90-110%
Mid QC 25.0 < 10% < 10% 90-110%
High QC 60.0 < 10% < 10% 90-110%

Data presented is representative of typical performance and may vary between laboratories.

Table 5: Recovery and Matrix Effect

QC Level Recovery (%) Matrix Effect (%)
Low QC > 85% 90-110%

| High QC | > 85% | 90-110% |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL Doxazosin-d8 (IS) plasma->add_is alkalinize Add 50 µL 0.1 M NaOH add_is->alkalinize add_solvent Add 1 mL TBME alkalinize->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge freeze_decant Freeze & Decant Organic Layer vortex_centrifuge->freeze_decant evaporate Evaporate to Dryness freeze_decant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Workflow for Doxazosin Analysis.

Logical Relationship of Method Components

G cluster_analyte Analytes cluster_technique Analytical Technique cluster_output Result Doxazosin Doxazosin (Analyte) LLE Liquid-Liquid Extraction Doxazosin->LLE Doxazosin_d8 Doxazosin-d8 (Internal Standard) Doxazosin_d8->LLE LC Liquid Chromatography (Separation) LLE->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Result Accurate Plasma Concentration MSMS->Result

Caption: Method Component Relationships.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the therapeutic drug monitoring of doxazosin in human plasma. The use of Doxazosin-d8 as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical analysis of doxazosin.

References

Application Note: Protocol for Using Doxazosin-d8 in Preclinical Pharmacokinetic Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxazosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Preclinical pharmacokinetic (PK) screening is a critical step in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Accurate quantification of the drug in biological matrices is fundamental to these studies. Doxazosin-d8, a stable isotope-labeled (SIL) analog of Doxazosin, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use is crucial for correcting potential variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data.[2]

Principle of Use

In quantitative LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a different mass-to-charge ratio (m/z) for distinct detection. Doxazosin-d8 meets these criteria perfectly. Being chemically identical to Doxazosin, it behaves similarly during extraction and chromatographic separation. However, the incorporation of eight deuterium atoms increases its molecular weight, allowing it to be distinguished from the unlabeled Doxazosin by the mass spectrometer.[3][4] By adding a known amount of Doxazosin-d8 to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement effectively normalizes variations in sample handling, injection volume, and matrix-induced ion suppression or enhancement.

Physicochemical Properties of Doxazosin-d8

PropertyValueSource
Chemical Formula C₂₃H₁₇D₈N₅O₅[4]
Molecular Weight 459.5 g/mol [3][4]
CAS Number 1126848-44-9[4]
Appearance Solid
Purity (Isotopic) ≥99% deuterated forms
Solubility Soluble in DMSO, Acetonitrile:Methanol (1:1)

Protocol: Bioanalytical Method for Doxazosin in Rat Plasma

1. Objective

To provide a detailed protocol for the quantitative determination of Doxazosin in rat plasma using Doxazosin-d8 as an internal standard via an LC-MS/MS method. This protocol is suitable for preclinical pharmacokinetic screening.

2. Materials and Reagents

  • Analytes: Doxazosin, Doxazosin-d8

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Dimethyl sulfoxide (DMSO), Ultrapure Water

  • Biological Matrix: K2EDTA Rat Plasma

  • Equipment: Calibrated pipettes, Vortex mixer, Centrifuge, 96-well plates, LC-MS/MS system (e.g., Triple Quadrupole)

3. Experimental Workflow

The overall workflow for a typical preclinical pharmacokinetic study involving this protocol is outlined below.

G Preclinical Pharmacokinetic Screening Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Processing Dosing Doxazosin Administration (e.g., Oral Gavage in Rats) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spiking Spike Plasma Samples with Doxazosin-d8 (IS) Plasma->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification using Calibration Curve Analysis->Quant PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Quant->PK_Calc

Caption: Workflow from animal dosing to pharmacokinetic data analysis.

4. Detailed Procedures

4.1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Doxazosin and Doxazosin-d8 and dissolve in 1 mL of DMSO to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Doxazosin stock solution in 50:50 Acetonitrile:Water to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Doxazosin-d8 stock solution in acetonitrile.

4.2. Calibration Curve and QC Sample Preparation

  • Prepare calibration standards by spiking blank rat plasma with the appropriate Doxazosin working solutions to achieve final concentrations ranging from 1 to 2000 ng/mL.

  • Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

4.3. Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL Doxazosin-d8 in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

The following are typical starting parameters and should be optimized for the specific instrument used.

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate

Mass Spectrometry Parameters

ParameterDoxazosinDoxazosin-d8
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1, m/z) 452.2460.2
Product Ion (Q3, m/z) 344.1344.1
Collision Energy Optimized for instrument (e.g., 25 eV)Optimized for instrument (e.g., 25 eV)

5. Data Analysis and Method Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Doxazosin/Doxazosin-d8) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Acceptance Criteria: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[5][6][7]

Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ)
Accuracy (QC Samples) Mean concentration within ±15% of nominal
Precision (QC Samples) Coefficient of Variation (CV) ≤ 15%
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%
Recovery Should be consistent and reproducible

6. Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for Doxazosin after a single 5 mg/kg oral dose to Sprague-Dawley rats, quantified using the Doxazosin-d8 internal standard method. The oral bioavailability of Doxazosin in rats is approximately 50%.[8][9] The mean plasma half-life in rats is around 1.2 hours.[8][9]

Illustrative Pharmacokinetic Parameters in Rats (5 mg/kg, Oral)

ParameterMean Value (± SD)
Cmax (ng/mL) 450 (± 95)
Tmax (h) 1.5 (± 0.5)
AUC₀₋t (ng·h/mL) 1850 (± 350)
AUC₀₋inf (ng·h/mL) 1980 (± 380)
t₁/₂ (h) 1.3 (± 0.4)

7. Logical Diagram for Method Selection

This diagram illustrates the decision-making process for selecting Doxazosin-d8 as an internal standard.

G start Need to Quantify Doxazosin in Biological Matrix q1 Is High Sensitivity and Specificity Required? start->q1 lc_ms Use LC-MS/MS q1->lc_ms Yes other_method Consider other methods (e.g., HPLC-UV) q1->other_method No q2 Need to Control for Analytical Variability? lc_ms->q2 no_is Proceed without Internal Standard (Higher Risk of Inaccuracy) q2->no_is No is_type Select Internal Standard Type q2->is_type Yes sil_is Use Stable Isotope-Labeled (SIL) IS: Doxazosin-d8 is_type->sil_is Gold Standard analog_is Use Structural Analog IS (e.g., Prazosin) is_type->analog_is Alternative

Caption: Decision tree for selecting an appropriate internal standard.

References

Application Note: Chiral Separation of Doxazosin Enantiomers using Doxazosin-d8 for Accurate Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of doxazosin enantiomers, (R)-(-)-doxazosin and (S)-(+)-doxazosin, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes racemic doxazosin-d8 as an internal standard (IS) to ensure high accuracy and precision. Baseline separation of the enantiomers was achieved on a polysaccharide-based chiral stationary phase. This method is suitable for pharmacokinetic and pharmacodynamic studies of doxazosin enantiomers in clinical and research settings.

Introduction

Doxazosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] It is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)-(-)-doxazosin and (S)-(+)-doxazosin. Although the enantiomers of doxazosin possess the same chemical structure, they can exhibit different pharmacological and pharmacokinetic properties.[3][4][5] For instance, studies have shown stereoselective binding of doxazosin enantiomers to plasma proteins.[4] Therefore, a reliable method to separate and individually quantify the enantiomers is crucial for understanding their respective contributions to the therapeutic effects and potential side effects of the drug.

This application note presents a validated LC-MS/MS method for the enantioselective determination of doxazosin in human plasma, employing doxazosin-d8 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • (R)-(-)-Doxazosin and (S)-(+)-Doxazosin reference standards

  • Racemic Doxazosin-d8 (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended for the enantioselective separation.[6] An ovomucoid column has also been shown to provide baseline separation.[7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (rac-doxazosin-d8).

  • Vortex the sample for 30 seconds.

  • Perform liquid-liquid extraction using an appropriate organic solvent.[6] For example, a mixture of ethyl ether and dichloromethane (3:2, v/v) under alkaline conditions can be used.[7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterCondition
HPLC System
ColumnPolysaccharide-based chiral column
Mobile PhaseIsocratic elution with a mixture of methanol, 5mM ammonium acetate, and formic acid (e.g., 20:80:0.016, v/v/v)[7]
Flow Rate0.60 mL/min[7]
Column Temperature25°C
Injection Volume10 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsDoxazosin enantiomers: m/z 452 → 344[7] Doxazosin-d8 (IS): Specific transition to be determined based on the deuterated positions.
Dwell Time200 ms
Collision EnergyOptimized for each transition
Gas Temperature350°C
Gas Flow10 L/min

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and stability.

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.100 - 50.0 ng/mL for each enantiomer[7]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL for each enantiomer[7]
Intra-assay Precision (%RSD) 5.0 - 11.1% for (R)-(-)-doxazosin and (S)-(+)-doxazosin[7]
Inter-assay Precision (%RSD) 5.7 - 7.6% for (R)-(-)-doxazosin and (S)-(+)-doxazosin[7]
Accuracy (% bias) 97.4 - 99.5% for (R)-(-)-doxazosin and 96.8 - 102.8% for (S)-(+)-doxazosin[7]
Chiral Inversion No chiral inversion was observed during sample storage, preparation, and analysis.[7]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Doxazosin-d8 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Chiral_Separation Chiral Separation on Column Injection->Chiral_Separation Detection MS/MS Detection (MRM) Chiral_Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the chiral separation and quantification of doxazosin enantiomers.

Doxazosin Signaling Pathway

G Doxazosin Doxazosin Enantiomers ((R)-(-) and (S)-(+)) Alpha1 α1-Adrenergic Receptor Doxazosin->Alpha1 Antagonism Relaxation Smooth Muscle Relaxation (Vasodilation) Doxazosin->Relaxation Leads to Gq Gq Protein Alpha1->Gq Activation Smooth_Muscle_Contraction Smooth Muscle Contraction (Vasoconstriction) PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Doxazosin-d8 Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the HPLC analysis of Doxazosin-d8.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Doxazosin-d8 peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC.[1][2] For a basic compound like Doxazosin, this is often due to secondary interactions with the stationary phase.[1][3]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of Doxazosin-d8, causing tailing.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase to protonate the silanol groups and reduce their interaction with the analyte. A pH between 2.5 and 3.5 is often effective for basic compounds.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

      • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1][5]

    • Solution: Reduce the sample concentration or the injection volume.[5] Dilute the sample and reinject to see if the peak shape improves.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[1][6]

    • Solution:

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[7]

      • Flush the Column: Reverse flush the column with a strong solvent to remove contaminants.[8]

      • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and need replacement.[1][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[8]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload is_improved1 Peak Shape Improved? check_overload->is_improved1 overload_cause Cause: Column Overload. Continue with lower concentration. is_improved1->overload_cause Yes check_column Inspect Column and Guard Column is_improved1->check_column No flush_column Flush or Replace Guard/Analytical Column check_column->flush_column is_improved2 Peak Shape Improved? flush_column->is_improved2 column_cause Cause: Column Contamination/ Degradation. Implement regular column maintenance. is_improved2->column_cause Yes adjust_mobile_phase Optimize Mobile Phase: - Adjust pH (lower) - Add Competing Base (TEA) is_improved2->adjust_mobile_phase No is_improved3 Peak Shape Improved? adjust_mobile_phase->is_improved3 mobile_phase_cause Cause: Secondary Interactions. Use optimized mobile phase. is_improved3->mobile_phase_cause Yes check_system Check for Extra-Column Volume (tubing length/diameter) is_improved3->check_system No system_cause Cause: System Dead Volume. Optimize tubing. check_system->system_cause

Caption: Troubleshooting workflow for Doxazosin-d8 peak tailing.

Q2: My Doxazosin-d8 peak is fronting. What does this indicate and how can I resolve it?

A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.

Potential Causes & Solutions:

  • Sample Overload (Mass Overload): Injecting a sample that is too concentrated can saturate the stationary phase, leading to fronting.[3][4][9]

    • Solution: Dilute the sample by a factor of 10 and reinject. If the peak shape improves, the issue was mass overload.[9]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted, fronting peak.[4][8][9]

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[4][8] If this is not feasible, use a solvent that is weaker than or as close in strength as possible to the mobile phase.

  • Low Column Temperature: A column temperature that is too low can sometimes contribute to poor peak shape, including fronting.[8]

    • Solution: Increase the column temperature. A good starting point is 35-40°C. Ensure the temperature is stable by using a column oven.[10]

  • Channeling in the Column: A void or channel in the column packing material can lead to a distorted peak shape.[3]

    • Solution: This usually indicates a degraded column that needs to be replaced.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_solvent Is Sample Solvent Stronger Than Mobile Phase? start->check_solvent solvent_yes Dissolve Sample in Mobile Phase check_solvent->solvent_yes Yes check_overload Reduce Sample Concentration/ Injection Volume check_solvent->check_overload No is_improved1 Peak Shape Improved? solvent_yes->is_improved1 solvent_cause Cause: Incompatible Solvent. Use mobile phase as sample solvent. is_improved1->solvent_cause Yes is_improved1->check_overload No is_improved2 Peak Shape Improved? check_overload->is_improved2 overload_cause Cause: Mass Overload. Inject lower concentration. is_improved2->overload_cause Yes check_temp Increase Column Temperature (e.g., to 40°C) is_improved2->check_temp No is_improved3 Peak Shape Improved? check_temp->is_improved3 temp_cause Cause: Low Temperature. Maintain higher, stable temperature. is_improved3->temp_cause Yes replace_column Suspect Column Channeling. Replace Column. is_improved3->replace_column No

Caption: Troubleshooting workflow for Doxazosin-d8 peak fronting.

Q3: My Doxazosin-d8 peak is split or shows a shoulder. What could be causing this?

A3: Split peaks suggest that the analyte is experiencing two different environments as it passes through the column, or that there is an issue with the sample introduction.[6][11]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or pump seals can clog the inlet frit of the column, causing an uneven flow path and splitting the peak.[11]

    • Solution: Replace the column inlet frit if possible, or back-flush the column. If the problem persists, the column may need to be replaced.[11]

  • Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[6][11]

    • Solution: This is a sign of column degradation. Replacing the column is the most effective solution.[11]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[5][12]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[12]

  • Co-eluting Interference: A closely eluting impurity or contaminant can appear as a shoulder or a split peak.[11]

    • Solution:

      • Adjust Mobile Phase: Modify the mobile phase composition (e.g., organic-to-aqueous ratio) or gradient to improve resolution.[11]

      • Check Sample Purity: Analyze a fresh, high-purity standard of Doxazosin-d8 to confirm the issue is not with the sample itself.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_frit Inspect Column Inlet Frit for Blockage start->check_frit frit_blocked Back-flush Column or Replace Frit/Column check_frit->frit_blocked Yes check_solvent Is Sample Solvent Incompatible? check_frit->check_solvent No is_improved1 Peak Shape Improved? frit_blocked->is_improved1 frit_cause Cause: Blocked Frit. Use inline filters. is_improved1->frit_cause Yes is_improved1->check_solvent No solvent_yes Prepare Sample in Mobile Phase check_solvent->solvent_yes Yes check_interference Suspect Co-elution. Modify Mobile Phase to Improve Resolution check_solvent->check_interference No is_improved2 Peak Shape Improved? solvent_yes->is_improved2 solvent_cause Cause: Solvent Mismatch. Use mobile phase for sample. is_improved2->solvent_cause Yes is_improved2->check_interference No is_improved3 Peak Shape Improved? check_interference->is_improved3 interference_cause Cause: Co-eluting Peak. Method optimization needed. is_improved3->interference_cause Yes replace_column Suspect Column Void. Replace Column. is_improved3->replace_column No

References

Matrix effects in bioanalysis of doxazosin with deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of doxazosin, particularly when using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of doxazosin?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as doxazosin, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] In the bioanalysis of doxazosin, these effects can cause inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic study data.[2]

Q2: How is a deuterated internal standard, like doxazosin-d8, intended to correct for matrix effects?

A2: A deuterated internal standard is chemically almost identical to the analyte, with some hydrogen atoms replaced by deuterium.[3] The key principle is that the deuterated standard will have nearly the same physicochemical properties as doxazosin, causing it to co-elute during chromatography and experience the same degree of ion suppression or enhancement.[2] By calculating the ratio of the doxazosin peak area to the deuterated internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[3]

Q3: Why am I still seeing inaccurate results even when using a co-eluting deuterated internal standard for doxazosin analysis?

A3: Even with a co-eluting deuterated internal standard, inaccuracies can arise due to "differential matrix effects." This occurs when the analyte and the internal standard do not experience the exact same degree of ion suppression or enhancement, despite eluting at the same retention time.[4] This can happen if the matrix components affecting ionization are not uniformly distributed across the chromatographic peak. Another potential issue is the presence of impurities or metabolites that may interfere with either the analyte or the internal standard.

Q4: Can the deuterated internal standard (doxazosin-d8) and doxazosin separate chromatographically? If so, why?

A4: Yes, chromatographic separation of an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect." While generally minimal, the increased mass from deuterium substitution can sometimes lead to slight differences in retention time, particularly in highly efficient chromatographic systems.[5] If this separation is significant, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to differential matrix effects and inaccurate quantification.[4]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

This guide will help you troubleshoot inconsistent results in your doxazosin bioanalysis.

cluster_0 Troubleshooting Workflow: Poor Reproducibility start Start: Poor Reproducibility in Doxazosin Quantification check_is Assess Internal Standard Performance start->check_is eval_matrix Evaluate Matrix Effects (See Protocol Below) check_is->eval_matrix IS performance is inconsistent end End: Method Optimized check_is->end IS performance is stable check_chromatography Review Chromatographic Peak Shape and Co-elution eval_matrix->check_chromatography Significant matrix effects detected eval_matrix->end Matrix effects are minimal and compensated for optimize_sample_prep Optimize Sample Preparation check_chromatography->optimize_sample_prep Poor peak shape or analyte/IS separation check_chromatography->end Good peak shape and co-elution optimize_sample_prep->end

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Suspected Ion Suppression or Enhancement

Use this guide to identify and mitigate ion suppression or enhancement.

cluster_1 Troubleshooting Workflow: Ion Suppression/Enhancement start_ion Start: Suspected Ion Suppression/Enhancement post_infusion Perform Post-Column Infusion Experiment start_ion->post_infusion identify_suppression_region Identify Retention Time of Ion Suppression post_infusion->identify_suppression_region Baseline drop observed revalidate Re-validate Method post_infusion->revalidate No significant suppression observed modify_chromatography Modify Chromatography to Shift Doxazosin Peak identify_suppression_region->modify_chromatography Suppression co-elutes with doxazosin improve_cleanup Improve Sample Cleanup identify_suppression_region->improve_cleanup Broad suppression observed modify_chromatography->revalidate improve_cleanup->revalidate

Caption: Workflow for addressing ion suppression.

Data Presentation: Performance Comparison

The following table summarizes a hypothetical comparative study on the performance of a deuterated versus a non-deuterated (structural analog) internal standard for the quantification of doxazosin in human plasma. This illustrates the superior ability of the deuterated standard to compensate for matrix effects.

ParameterDeuterated IS (Doxazosin-d8)Non-Deuterated IS (Analog)Ideal Value
Matrix Effect (MF) of Analyte 70% (Ion Suppression)70% (Ion Suppression)100%
Matrix Effect (MF) of IS 72% (Ion Suppression)60% (Ion Suppression)100%
IS-Normalized MF (Analyte MF / IS MF) 0.971.171.0
Precision (%RSD) of IS-Normalized MF 4.8%15.2%<15%
Accuracy (%Bias) -2.5%+14.8%Within ±15%

Data is illustrative and based on typical performance characteristics described in bioanalytical literature.[2]

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effects

This protocol is used to quantify the extent of matrix effects and the effectiveness of the internal standard in compensating for them.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of doxazosin and the deuterated internal standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the extraction process, spike the extracted matrix with doxazosin and the internal standard to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with doxazosin and the internal standard before the extraction process.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to the peak area in Set A. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: This is the critical parameter to assess how well the deuterated internal standard corrects for matrix effects.

      • IS-Normalized MF = (MF of Doxazosin) / (MF of Doxazosin-d8)

    • Recovery: The extraction recovery can be calculated by comparing the analyte peak area in Set C to that in Set B.

      • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100

cluster_2 Experimental Workflow: Matrix Effect Assessment prepare_sets Prepare Sample Sets A, B, and C analyze Analyze all Sets by LC-MS/MS prepare_sets->analyze calculate_mf Calculate Matrix Factor (MF) for Analyte and IS analyze->calculate_mf calculate_is_mf Calculate IS-Normalized MF calculate_mf->calculate_is_mf evaluate Evaluate Results against Acceptance Criteria (IS-Normalized MF ≈ 1, RSD < 15%) calculate_is_mf->evaluate

Caption: Workflow for matrix effect assessment.

Consolidated LC-MS/MS Method for Doxazosin Bioanalysis

This is a generalized starting method based on several published protocols. Optimization will be required for specific instrumentation and matrices.

  • Sample Preparation (Protein Precipitation): [6][7]

    • To 100 µL of plasma, add 20 µL of doxazosin-d8 internal standard working solution.

    • Add 300 µL of acetonitrile or a methanol/acetonitrile mixture to precipitate proteins.[6][7]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Xterra MS C18, 50 x 2.1 mm, 3.5 µm).[6][7]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate).[6][7]

    • Flow Rate: 0.4 mL/min.[6][7]

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • Doxazosin: Q1 m/z 452.2 -> Q3 m/z 345.2

      • Doxazosin-d8: Q1 m/z 460.2 -> Q3 m/z 353.2 (Note: Specific transitions and collision energies should be optimized for the instrument in use.)

References

Technical Support Center: Doxazosin-d8 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Doxazosin-d8 in LC-MS/MS analyses.

Troubleshooting Guide: Ion Suppression Issues

Ion suppression can manifest as low signal intensity, poor peak shape, and inconsistent results. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Low or inconsistent signal intensity for Doxazosin-d8.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.

  • Initial Assessment:

    • Confirm System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a neat solution of Doxazosin-d8.

    • Review Chromatography: Examine the chromatogram for the elution time of Doxazosin-d8. Early or late eluting peaks are more susceptible to ion suppression from unretained or strongly retained matrix components.

  • Identifying the Source of Ion Suppression:

    • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A solution of Doxazosin-d8 is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.

    • Post-Extraction Spike Analysis: This quantitative method assesses the extent of ion suppression by calculating the Matrix Factor (MF).

      Matrix Factor (MF) Calculation:

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.[1]

  • Mitigation Strategies:

    • Optimize Sample Preparation: The goal is to remove interfering endogenous matrix components like phospholipids and proteins.[2]

      • Liquid-Liquid Extraction (LLE): Often provides cleaner extracts compared to protein precipitation.[3] Methods using n-hexane-tertiary butyl methyl ether[4] or ethyl acetate[5] have been successfully employed for Doxazosin.

      • Solid-Phase Extraction (SPE): Can offer even more selective cleanup.

      • Protein Precipitation (PPT): A simpler but generally less clean method. If used, ensure optimal precipitation and centrifugation conditions.[6]

    • Modify Chromatographic Conditions:

      • Change Column Chemistry: If using a standard C18 column, consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column. One study reported that a HILIC-MS/MS method for Doxazosin was "practically absent" of matrix effects.[5]

      • Adjust Mobile Phase: Modify the gradient, organic solvent, or pH to improve the separation of Doxazosin-d8 from interfering matrix components.[4][6]

      • Use a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run).

    • Utilize Doxazosin-d8 as an Internal Standard: As a stable isotope-labeled internal standard, Doxazosin-d8 co-elutes with Doxazosin and experiences similar ion suppression. This allows for accurate quantification based on the analyte-to-internal standard ratio, effectively compensating for the matrix effect.[7][8]

Data on Sample Preparation and Chromatographic Techniques

The following tables summarize quantitative data and key parameters from various published methods for Doxazosin analysis, highlighting approaches to minimize ion suppression.

Table 1: Comparison of Sample Preparation Methods for Doxazosin

Sample Preparation MethodExtraction Solvent/ProcedureReported RecoveryKey Advantage for Ion SuppressionReference
Liquid-Liquid Extraction (LLE)N-Hexylane-tertiary butyl methyl ether (1:1, v/v)Not explicitly statedGood for removing non-polar interferences.[4]
Liquid-Liquid Extraction (LLE)Ethyl acetate67.4%Reported to result in a method "practically absent" of matrix effects when coupled with HILIC.[5]
Protein Precipitation (PPT)Methanol and Acetonitrile> 94%Simple and fast, but may result in less clean extracts.[6]

Table 2: Comparison of Chromatographic Conditions for Doxazosin

Column TypeMobile PhaseReported Outcome on Matrix EffectReference
Reversed-Phase C18Acetonitrile and 2mM ammonium acetate with gradient elution.A rapid and sensitive method was developed.[6]
Reversed-Phase C18Aqueous solution (20 mmol/l ammonium acetate, pH 4.28), methanol and acetonitrile (55:10:35, v/v/v).A selective method was developed and validated.[4]
HILICAcetonitrile/ammonium formate (100 mM, pH 4.5) (93:7 v/v).The matrix effect for Doxazosin was "practically absent".[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and mitigating ion suppression for Doxazosin-d8.

Protocol 1: Post-Extraction Spike Analysis for Matrix Factor Determination

Objective: To quantify the extent of ion suppression.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Doxazosin-d8 stock solution.

  • Neat solution (e.g., mobile phase or reconstitution solvent).

  • Your established sample preparation method (e.g., LLE or PPT).

Procedure:

  • Prepare Set A: Spike the blank matrix with Doxazosin-d8 at low and high concentrations. Process these samples using your established extraction procedure.

  • Prepare Set B: Process blank matrix samples without the analyte. After the final extraction step, spike the resulting extract with Doxazosin-d8 at the same low and high concentrations as in Set A.

  • Prepare Set C: Spike the neat solution with Doxazosin-d8 at the same low and high concentrations as in Set A.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set C)

    • The coefficient of variation (CV%) of the internal standard-normalized matrix factor should ideally be ≤15%.

Protocol 2: Liquid-Liquid Extraction (LLE) of Doxazosin from Plasma

Objective: To extract Doxazosin and Doxazosin-d8 from plasma while minimizing co-extraction of interfering matrix components.

Materials:

  • Plasma sample containing Doxazosin and spiked with Doxazosin-d8.

  • Alkaline solution (e.g., 1M NaOH).

  • Extraction solvent: N-Hexylane-tertiary butyl methyl ether (1:1, v/v).[4]

  • Reconstitution solvent (e.g., mobile phase).

Procedure:

  • To 1 mL of plasma sample, add an appropriate amount of Doxazosin-d8 internal standard solution.

  • Alkalinize the sample by adding a small volume of 1M NaOH.

  • Add 5 mL of the extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solvent.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Inconsistent Doxazosin-d8 Signal check_system System Suitability Check (Neat Standard) start->check_system assess_matrix_effect Assess Matrix Effect check_system->assess_matrix_effect pci Qualitative: Post-Column Infusion (PCI) assess_matrix_effect->pci Identify Suppression Zone pes Quantitative: Post-Extraction Spike (Calculate Matrix Factor) assess_matrix_effect->pes Quantify Suppression mitigate Mitigation Strategy pci->mitigate pes->mitigate sample_prep Optimize Sample Preparation (LLE, SPE) mitigate->sample_prep If Matrix Factor is low chromatography Modify Chromatography (HILIC, Gradient) mitigate->chromatography If co-elution is observed is_compensation Use Doxazosin-d8 for Compensation mitigate->is_compensation For all quantitative methods re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate is_compensation->re_evaluate re_evaluate->mitigate If still suppressed end Acceptable Signal & Reproducibility re_evaluate->end Matrix Effect Minimized

Caption: A workflow for troubleshooting and mitigating ion suppression.

Diagram 2: Logical Relationships in Mitigating Ion Suppression

MitigationStrategies cluster_approaches Mitigation Approaches ion_suppression Ion Suppression Reduced Signal Poor Reproducibility sample_prep Sample Preparation LLE SPE PPT ion_suppression->sample_prep Remove Interferences chromatography Chromatography HILIC Column Gradient Optimization Diverter Valve ion_suppression->chromatography Separate from Interferences compensation Compensation Doxazosin-d8 (SIL-IS) ion_suppression->compensation Correct for Signal Loss outcome Improved Data Quality Accurate Quantification Increased Sensitivity Robust Method sample_prep->outcome chromatography->outcome compensation->outcome

Caption: Key strategies to address and overcome ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte (Doxazosin-d8) in the mass spectrometer's ion source. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: Why is Doxazosin-d8 used as an internal standard? A2: Doxazosin-d8 is a stable isotope-labeled (SIL) internal standard for Doxazosin. It has nearly identical chemical and physical properties to Doxazosin, meaning it behaves similarly during sample preparation and chromatographic separation. Crucially, it experiences the same degree of ion suppression as the unlabeled Doxazosin. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.[8]

Q3: My signal is suppressed. Should I change my sample preparation or my chromatography first? A3: Improving sample preparation is often the most effective way to eliminate ion suppression by removing the interfering components altogether.[1] If ion suppression persists after optimizing sample preparation, or if you observe direct co-elution of Doxazosin-d8 with a suppression zone (identified via post-column infusion), then modifying your chromatographic method is the next logical step.

Q4: Can I just dilute my sample to reduce ion suppression? A4: Diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression. However, this also dilutes your analyte, Doxazosin-d8, which may compromise the sensitivity of the assay, especially for samples with low concentrations. This approach is only feasible if the initial analyte concentration is sufficiently high.

Q5: Are there specific matrix components I should be concerned about? A5: In biological matrices like plasma, phospholipids and salts are common causes of ion suppression. Phospholipids are often retained on reversed-phase columns and can elute in the same region as many analytes. Salts are typically unretained and can cause suppression at the beginning of the chromatogram.

Q6: How do I know if my method is truly free from matrix effects? A6: A comprehensive assessment using post-extraction spike analysis from multiple sources of your biological matrix is the best way to quantitatively determine the absence of significant matrix effects.[9] A method is generally considered free from significant matrix effects if the calculated matrix factor is close to 1 and the CV% across different matrix lots is within acceptable limits (e.g., ≤15%). The use of a HILIC column has been reported to result in a method for Doxazosin that is "practically absent" of matrix effects.[5]

References

Deuterium exchange issues with Doxazosin-d8 in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deuterium exchange issues with Doxazosin-d8 in protic solvents during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Doxazosin-d8 and why is it used?

A1: Doxazosin-d8 is a deuterated form of Doxazosin, an alpha-1 selective adrenergic receptor antagonist. It is commonly used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Doxazosin in biological matrices.[1][2][3] The deuterium labels give it a higher mass, allowing it to be distinguished from the non-labeled analyte while having nearly identical chemical properties and chromatographic retention time.[4]

Q2: What is deuterium exchange and why is it a concern for Doxazosin-d8?

A2: Deuterium exchange, or back-exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms (protons) from the surrounding protic solvent (e.g., water, methanol).[5][6] This is a significant issue because it can lead to a loss of the isotopic label, causing inaccuracies in quantification. Doxazosin's structure contains functional groups like an aromatic amine and an amide, which have protons that can be susceptible to exchange under certain conditions.[7][8]

Q3: Where are the deuterium atoms located on the Doxazosin-d8 molecule?

A3: In commercially available Doxazosin-d8, the deuterium atoms are typically located on the piperazine ring.[] The IUPAC name for one common variant is [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone. This strategic placement on carbon atoms generally makes them less prone to exchange compared to hydrogens on heteroatoms like nitrogen or oxygen.

Q4: Which factors can influence the rate of deuterium exchange?

A4: The rate of deuterium exchange is primarily influenced by:

  • pH: Exchange is catalyzed by both acids and bases.[6][10] For amine and amide groups, the exchange rate is often lowest around pH 2.5-3.[6][11]

  • Temperature: Higher temperatures increase the rate of exchange reactions.

  • Solvent Composition: The type of protic solvent (e.g., water, methanol, ethanol) and its concentration can affect exchange rates.

  • Catalysts: The presence of metal catalysts can also facilitate deuterium exchange.[6]

Troubleshooting Guide

This guide addresses common issues observed during the use of Doxazosin-d8 in analytical methods involving protic solvents.

Issue 1: Loss of Deuterium Signal / Appearance of Lower Mass Isotopologues
  • Symptom: When analyzing Doxazosin-d8 via LC-MS, you observe a decrease in the signal intensity of the fully deuterated molecule (M+8) and a corresponding increase in the intensity of lower mass isotopologues (M+7, M+6, etc.).

  • Probable Cause: This is a classic sign of deuterium back-exchange, where deuterium atoms on the Doxazosin-d8 molecule are being replaced by protons from your mobile phase, sample matrix, or reconstitution solvent.[5]

  • Solutions:

    • Adjust Mobile Phase pH: The most effective way to minimize exchange is to lower the pH of the mobile phase to a range of 2.5-4.0.[6] This can be achieved by adding a small amount of an acid like formic acid or acetic acid.

    • Control Temperature: Keep all solutions containing Doxazosin-d8, including samples in the autosampler, cooled (e.g., 4-10°C) to slow down the exchange kinetics.[12]

    • Minimize Exposure Time: Reduce the time the Doxazosin-d8 is in contact with the protic solvent before analysis. Prepare samples just before injection if possible.

    • Solvent Choice: If your method allows, consider using aprotic solvents like acetonitrile for sample reconstitution and storage, and maximize the organic component of your mobile phase.

Issue 2: Inaccurate and Variable Quantification Results
  • Symptom: The quantitative results for Doxazosin are inconsistent and show poor precision and accuracy, even with the use of a deuterated internal standard.

  • Probable Cause: In addition to deuterium exchange, this can be caused by differential matrix effects. Although Doxazosin-d8 is designed to co-elute with Doxazosin and compensate for matrix-induced ion suppression or enhancement, slight differences in their physicochemical properties due to the deuterium isotope effect can cause them to separate slightly during chromatography. If they elute into regions of varying matrix effects, quantification will be compromised.[5][13]

  • Solutions:

    • Optimize Chromatography: Adjust the chromatographic gradient or mobile phase composition to ensure the analyte and internal standard peaks are as sharp and symmetrical as possible, and that they co-elute perfectly.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the Doxazosin and Doxazosin-d8 signal in a neat solution versus a blank matrix extract. A significant difference in the signal ratio indicates differential matrix effects.

    • Improve Sample Preparation: Enhance your sample clean-up procedure (e.g., using solid-phase extraction instead of simple protein precipitation) to remove more of the interfering matrix components.

Quantitative Data on Deuterium Exchange

Parameter Condition Expected Relative Exchange Rate Rationale
pH pH < 3LowAcid catalysis is minimized for many functional groups in this range.[6][11]
pH 4-6ModerateExchange rates can increase as pH moves away from the minimum.[14]
pH > 7HighBase-catalyzed exchange is generally faster for protons on carbons adjacent to amines.[10]
Temperature 4°CLowLower temperatures slow down the reaction kinetics.
25°C (Room Temp)ModerateStandard operating temperature; exchange is likely to occur.
40°CHighElevated temperatures significantly accelerate the exchange process.
Solvent High % AcetonitrileLowAcetonitrile is an aprotic solvent and does not contribute to proton exchange.
Methanol/WaterModerate to HighBoth are protic solvents and can act as a source of protons for exchange.[5]

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange of Doxazosin-d8 via LC-MS

Objective: To determine the stability of the deuterium label on Doxazosin-d8 under specific solvent and temperature conditions.

Methodology:

  • Prepare a Stock Solution: Dissolve Doxazosin-d8 in a suitable aprotic solvent like acetonitrile to a concentration of 1 mg/mL.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 1 µg/mL in the protic solvent systems you wish to test (e.g., 50:50 Methanol:Water with 0.1% formic acid, 50:50 Methanol:Water at neutral pH).

  • Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each test solution and inject it into the LC-MS system.

  • LC-MS Analysis:

    • Column: A standard C18 column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • MS Detection: Use a high-resolution mass spectrometer if available, or a triple quadrupole in full scan mode or Multiple Reaction Monitoring (MRM) to monitor the parent ions of Doxazosin-d8 and its potential back-exchanged products (e.g., m/z for [M+H]+ from d8 down to d0).

  • Data Analysis: For each time point, calculate the peak areas of all monitored isotopologues. Plot the percentage of the remaining Doxazosin-d8 signal (d8 peak area / sum of all isotopologue peak areas) against time for each condition.

Visualizations

Deuterium_Exchange_Mechanism cluster_Doxazosin Doxazosin-d8 on Piperazine Ring cluster_Solvent Protic Solvent cluster_Exchange Exchange Process cluster_Product Result Dox_d8 Doxazosin-d8 (Deuterium on Piperazine Ring) Exchange Deuterium-Proton Exchange Dox_d8->Exchange Exposed to Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Contains H⁺ Protic_Solvent->Exchange Provides H⁺ Dox_d7 Doxazosin-d7 (Loss of one Deuterium) Exchange->Dox_d7 Results in

Caption: Mechanism of deuterium back-exchange for Doxazosin-d8.

Troubleshooting_Workflow Start Inaccurate Quantification or Loss of IS Signal Check_Exchange Is Deuterium Back-Exchange Occurring? Start->Check_Exchange Optimize_pH Lower Mobile Phase pH (e.g., to pH 3) Check_Exchange->Optimize_pH Yes Check_Matrix Are there Differential Matrix Effects? Check_Exchange->Check_Matrix No Control_Temp Cool Samples and Solvents (e.g., to 4°C) Optimize_pH->Control_Temp Control_Temp->Check_Matrix Improve_Cleanup Enhance Sample Clean-up Protocol Check_Matrix->Improve_Cleanup Yes End Accurate Quantification Achieved Check_Matrix->End No Optimize_Chroma Optimize Chromatography for Co-elution Improve_Cleanup->Optimize_Chroma Optimize_Chroma->End

Caption: Troubleshooting workflow for Doxazosin-d8 analytical issues.

References

Technical Support Center: Doxazosin and Doxazosin-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxazosin and its deuterated internal standard, Doxazosin-d8. The following sections address common issues related to retention time shifts observed during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my Doxazosin-d8 internal standard elute at a slightly different retention time than Doxazosin?

This is an expected phenomenon known as the Chromatographic Isotope Effect (CIE). In reversed-phase high-performance liquid chromatography (HPLC), deuterated compounds like Doxazosin-d8 often elute slightly earlier than their non-deuterated counterparts.[1] This is referred to as an "inverse isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of the molecule, such as a slight decrease in hydrophobicity, causing it to interact less with the non-polar stationary phase and thus elute faster.[1]

Q2: How much of a retention time difference is considered normal between Doxazosin and Doxazosin-d8?

A small, consistent shift in retention time is normal. While the exact difference can vary depending on the specific chromatographic conditions (e.g., column, mobile phase, temperature), it is typically a fraction of a minute. The key is that this relative retention time should remain consistent across a batch of samples.

Q3: Is it acceptable to have a small retention time shift between Doxazosin and Doxazosin-d8?

Yes, a small and consistent retention time difference is generally acceptable and is accounted for during method validation. The primary purpose of the deuterated internal standard is to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction, injection volume, and ionization efficiency in mass spectrometry. As long as the peaks are properly integrated and the relative retention time is stable, the quantification should be accurate.

Q4: Can the retention time of both Doxazosin and Doxazosin-d8 shift during an analytical run?

Yes, it is common for the retention times of both the analyte and the internal standard to shift together. This usually indicates a system-wide issue rather than a problem specific to the interaction between the two compounds. Common causes for such concurrent shifts include:

  • Changes in mobile phase composition: Inaccurate preparation or evaporation of the more volatile solvent can alter the elution strength.

  • Fluctuations in column temperature: A lack of stable column heating can cause retention times to drift. A general rule is that a 1°C change in temperature can alter retention times by 1-2%.

  • Inconsistent flow rate: Issues with the HPLC pump, such as leaks or worn seals, can lead to a variable flow rate.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to a general decrease in retention times.

Troubleshooting Guide: Retention Time Shifts

This guide will help you diagnose and resolve issues related to retention time shifts of Doxazosin and Doxazosin-d8.

Scenario 1: Retention Times of Both Doxazosin and Doxazosin-d8 are Shifting Together

If you observe that the retention times for both your analyte and internal standard are drifting in the same direction (either both increasing or both decreasing) while the relative retention time remains constant, the issue is likely related to the overall HPLC system.

Troubleshooting Workflow:

Start Both Doxazosin & Doxazosin-d8 Retention Times Shifting Check_Flow_Rate Verify Flow Rate - Check for leaks - Inspect pump seals and check valves - Degas mobile phase Start->Check_Flow_Rate Check_Temp Check Column Temperature - Ensure oven is set correctly and stable Check_Flow_Rate->Check_Temp Flow Rate OK Check_Mobile_Phase Verify Mobile Phase - Prepare fresh mobile phase - Check for precipitation - Ensure correct composition Check_Temp->Check_Mobile_Phase Temp OK Column_Health Assess Column Health - Check for pressure increase - Flush or replace column Check_Mobile_Phase->Column_Health Mobile Phase OK Resolved Issue Resolved Column_Health->Resolved Column OK / Replaced Start Relative Retention Time of Doxazosin & Doxazosin-d8 Changing Check_pH Verify Mobile Phase pH - Measure pH of fresh and old mobile phase - Ensure buffer capacity is sufficient Start->Check_pH Check_Gradient Check Gradient Program - Verify gradient profile and mixing - Inspect proportioning valves Check_pH->Check_Gradient pH is Stable Column_Equilibration Ensure Adequate Column Equilibration - Increase equilibration time between runs Check_Gradient->Column_Equilibration Gradient OK Resolved Issue Resolved Column_Equilibration->Resolved Equilibration OK cluster_system System Parameters cluster_method Method Parameters cluster_sample Sample Characteristics RT Retention Time System HPLC System - Pump - Injector - Oven Flow_Rate Flow Rate System->Flow_Rate Temperature Temperature System->Temperature Dwell_Volume Dwell Volume System->Dwell_Volume Method Chromatographic Method - Mobile Phase - Column - Gradient Mobile_Phase Mobile Phase - % Organic - pH - Buffer Strength Method->Mobile_Phase Column Column - Chemistry - Age - Dimensions Method->Column Sample Sample Properties - Analyte Structure - Matrix Effects Analyte Analyte - Doxazosin - Doxazosin-d8 (Isotope Effect) Sample->Analyte Flow_Rate->RT Temperature->RT Dwell_Volume->RT Mobile_Phase->RT Column->RT Analyte->RT

References

Cross-contamination prevention for Doxazosin-d8 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving cross-contamination issues related to the Doxazosin-d8 internal standard.

Troubleshooting Guide: Doxazosin-d8 Cross-Contamination

Cross-contamination can lead to inaccurate and unreliable results in quantitative analyses.[1][2][3] The following table outlines common sources of Doxazosin-d8 contamination and provides preventative and corrective actions.

Potential Source of Contamination Description Preventative Actions Corrective Actions
Laboratory Glassware and Plasticware Residual Doxazosin-d8 from previous analyses adhering to the surfaces of vials, pipette tips, and volumetric flasks.[4] Chemicals can also leach from plasticware, potentially interfering with the analysis.[5][6][7]- Use dedicated glassware for high-concentration standards. - Implement a rigorous cleaning protocol (e.g., rinsing with multiple organic solvents). - Use disposable, single-use plasticware where possible.[3] - Select high-quality polypropylene or glass to minimize leaching.- If contamination is suspected, bake glassware at a high temperature or rinse with a strong acid/base solution followed by thorough rinsing with deionized water and organic solvent. - Discard suspected contaminated disposable plasticware.
Autosampler and Injection System Carryover from a high-concentration sample to subsequent injections via the needle, syringe, or injection port.[8][9]- Optimize the needle wash procedure by using a strong, appropriate solvent and increasing the wash volume and duration. - Inject a blank solvent after high-concentration samples to check for carryover.[9]- If carryover is detected, perform a deep clean of the autosampler and injection system according to the manufacturer's protocol. - Replace the syringe or other contaminated parts if necessary.
Shared Laboratory Equipment Contamination from shared equipment such as balances, spatulas, or vortex mixers that have been in contact with Doxazosin-d8.[1][2]- Clean shared equipment thoroughly before and after each use. - Designate specific equipment for handling the internal standard.- Immediately clean any spills of Doxazosin-d8. - If contamination is widespread, a deep cleaning of the affected laboratory area may be necessary.
Stock and Working Solutions Accidental contamination of lower-concentration solutions with higher-concentration ones, or contamination from the environment.[4][10]- Prepare stock and working solutions in a designated clean area. - Use separate, clearly labeled pipette sets for different concentration levels. - Store solutions in tightly sealed containers.- If a solution is suspected of being contaminated, discard it and prepare a fresh one. - Review solution preparation procedures to identify and rectify the source of contamination.
Environmental Factors Airborne particles or aerosols containing Doxazosin-d8 settling into open sample containers.[4][8]- Keep all sample and standard containers covered when not in use. - Work in a clean and well-ventilated area, such as a fume hood, when handling concentrated solutions.- If environmental contamination is suspected, move sample preparation to a cleaner, more isolated area. - Evaluate the laboratory's ventilation and cleaning protocols.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended procedure for preparing Doxazosin-d8 stock and working solutions to minimize contamination?

A1: To minimize the risk of cross-contamination during solution preparation, it is recommended to prepare individual stock solutions of the analyte and the Doxazosin-d8 internal standard in a suitable organic solvent.[11][12] Working solutions should then be prepared from these stocks. Always use separate and clearly labeled volumetric flasks and pipettes for the analyte and the internal standard. Prepare solutions in a designated clean area, away from where samples are being processed.

Q2: What are the best storage conditions for Doxazosin-d8 to ensure its stability and prevent contamination?

A2: Doxazosin-d8 should be stored at a controlled room temperature, typically between 2-8°C, or as indicated on the Certificate of Analysis (CoA).[13] It is recommended to store it in a tightly sealed container to prevent degradation and contamination from the laboratory environment. For long-term stability, storing under an inert gas may also be beneficial.[14]

Experimental Issues

Q3: I am observing the Doxazosin-d8 signal in my blank samples. What is the likely cause and how can I troubleshoot this?

A3: The presence of a Doxazosin-d8 signal in blank samples is a clear indicator of carryover or contamination.

  • Troubleshooting Steps:

    • Injector Carryover: Inject a series of blank solvent injections immediately after a high-concentration standard. A decreasing signal over these injections confirms carryover from the autosampler.

    • Contaminated Solvents/Reagents: Analyze fresh, unopened solvents and reagents to rule them out as the source.

    • Contaminated Glassware/Plasticware: Prepare a blank sample in new, unused glassware and plasticware to see if the signal disappears.

    • System Contamination: If the above steps do not resolve the issue, the LC-MS system itself (e.g., column, tubing) may be contaminated. A system flush with a strong solvent may be required.

Q4: My Doxazosin-d8 internal standard response is highly variable between samples. What could be the cause?

A4: High variability in the internal standard response can be due to several factors.[15][16][17]

  • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to every sample.[18] Automated liquid handlers can reduce this variability.

  • Matrix Effects: Differences in the sample matrix can cause ion suppression or enhancement, leading to variable IS response.[15] Optimizing sample cleanup and chromatographic separation can mitigate these effects.

  • Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance can also cause variability.[18][19] Regular instrument maintenance and system suitability tests are crucial.

Q5: Can isotopic crosstalk between Doxazosin and Doxazosin-d8 affect my results?

A5: Yes, isotopic crosstalk can occur if there is an insufficient mass difference between the analyte and the internal standard, or if there are impurities.[11] This can lead to the analyte's signal contributing to the internal standard's signal, resulting in non-linear calibration curves and inaccurate quantification.[20][21] To mitigate this, ensure the use of a high-purity Doxazosin-d8 standard with a sufficient mass shift (typically ≥3 amu).[11]

Experimental Protocol: Carryover Check

This protocol is designed to identify and quantify carryover of Doxazosin-d8 in an LC-MS/MS system.

Materials:

  • Doxazosin-d8 working solution (highest concentration used in the assay)

  • Blank matrix (e.g., plasma, urine) without the internal standard

  • Mobile phases and all other reagents used in the analytical method

Procedure:

  • Equilibrate the System: Run the LC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.

  • High-Concentration Injection: Inject the highest concentration Doxazosin-d8 standard.

  • First Blank Injection: Immediately following the high-concentration standard, inject a blank solvent.

  • Second Blank Injection: Inject a second blank solvent.

  • Third Blank Injection: Inject a third blank solvent.

  • Data Analysis:

    • Integrate the peak area of Doxazosin-d8 in all injections.

    • Calculate the percentage of carryover in the first blank injection using the following formula:

      % Carryover = (Area in Blank 1 / Area in High-Concentration Standard) * 100

Acceptance Criteria:

The carryover in the first blank injection should typically be less than 0.1% of the signal from the upper limit of quantification (ULOQ) standard, and there should be no significant signal in subsequent blank injections.

Logical Workflow for Troubleshooting Doxazosin-d8 Cross-Contamination

The following diagram illustrates a step-by-step process for identifying and resolving Doxazosin-d8 cross-contamination issues.

Doxazosin_Contamination_Troubleshooting start Start: Doxazosin-d8 Signal Observed in Blank Sample check_carryover Perform Injector Carryover Test (Inject Solvent Blanks) start->check_carryover is_carryover Is Carryover Detected? check_carryover->is_carryover clean_injector Clean Autosampler/ Injection System is_carryover->clean_injector Yes check_reagents Analyze Fresh Solvents and Reagents is_carryover->check_reagents No retest_carryover Re-run Carryover Test clean_injector->retest_carryover retest_carryover->is_carryover are_reagents_clean Are Reagents Clean? check_reagents->are_reagents_clean replace_reagents Replace Contaminated Solvents/Reagents are_reagents_clean->replace_reagents No check_labware Prepare Blank in New/Clean Labware are_reagents_clean->check_labware Yes replace_reagents->check_reagents is_labware_clean Is Signal Gone? check_labware->is_labware_clean system_contamination Suspect System Contamination (Column, Tubing, etc.) check_labware->system_contamination If signal persists after addressing labware implement_cleaning Implement Stricter Labware Cleaning Protocol/Use Dedicated Ware is_labware_clean->implement_cleaning No resolved Issue Resolved is_labware_clean->resolved Yes implement_cleaning->check_labware system_flush Perform System Flush/ Replace Components system_contamination->system_flush system_flush->resolved unresolved Issue Persists: Contact Technical Support

Caption: Troubleshooting workflow for Doxazosin-d8 contamination.

References

Improving sensitivity for low-level detection of doxazosin with Doxazosin-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of doxazosin, with a specific focus on utilizing Doxazosin-d8 as an internal standard to enhance sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is Doxazosin-d8 recommended as an internal standard for the quantitative analysis of doxazosin?

A1: Doxazosin-d8, as a stable isotope-labeled internal standard, is considered the gold standard for quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, doxazosin. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. The key advantage is its mass difference, which allows the mass spectrometer to distinguish it from the native doxazosin. This co-elution and similar ionization behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification, especially at low concentrations.

Q2: What are the primary advantages of using a deuterated internal standard like Doxazosin-d8 over a structurally similar analog (e.g., prazosin)?

A2: While structurally similar analogs can be used as internal standards, deuterated standards like Doxazosin-d8 offer superior performance for several reasons:

  • Co-elution: Doxazosin-d8 will co-elute with doxazosin, meaning they travel through the liquid chromatography (LC) column at the same rate. This ensures that any matrix effects or fluctuations in ionization efficiency at that specific retention time will affect both the analyte and the internal standard equally. Structurally similar analogs may have different retention times, leading to less effective compensation.[1][2][3]

  • Similar Ionization Efficiency: The ionization efficiency of Doxazosin-d8 is virtually identical to that of doxazosin. This is often not the case for structurally different analogs, which can lead to quantification errors.

  • Reduced Variability: By minimizing the impact of experimental variations, Doxazosin-d8 significantly reduces the variability in the analytical results, leading to higher precision and accuracy.[1][3]

Q3: What is the mechanism of action of doxazosin?

A3: Doxazosin is a quinazoline derivative that functions as a competitive alpha-1 antagonist at the post-synaptic receptor.[4] By competitively inhibiting these receptors, it leads to the vasodilation of arterioles and veins, which in turn decreases total peripheral resistance and blood pressure.[4]

Troubleshooting Guide

Issue 1: Poor sensitivity and inability to achieve the desired lower limit of quantification (LLOQ).

  • Possible Cause 1: Suboptimal Sample Preparation.

    • Recommendation: Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is optimized for high recovery of doxazosin. Inefficient extraction will lead to lower amounts of analyte reaching the instrument. A study by Erceg et al. (2010) demonstrated high recovery (>94%) using protein precipitation with a mixture of methanol and acetonitrile.[1][2][3]

  • Possible Cause 2: Matrix Effects.

    • Recommendation: Biological matrices can suppress or enhance the ionization of doxazosin, leading to inaccurate results. The use of Doxazosin-d8 is crucial to compensate for these effects. Additionally, optimizing the chromatographic separation to move the doxazosin peak away from highly suppressive regions of the chromatogram can improve sensitivity.

  • Possible Cause 3: Inefficient Ionization.

    • Recommendation: Optimize the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of doxazosin. Positive electrospray ionization (ESI) is commonly used for doxazosin analysis.[1][2][3]

Issue 2: High variability in replicate measurements.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Recommendation: Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Automated liquid handlers can improve precision.

  • Possible Cause 2: Instability of the Analyte.

    • Recommendation: Evaluate the stability of doxazosin in the biological matrix and in the final extract under the storage and analytical conditions. Doxazosin may be susceptible to degradation under certain pH or temperature conditions.

  • Possible Cause 3: Improper Internal Standard Use.

    • Recommendation: Verify that the concentration of Doxazosin-d8 is appropriate and that it is added to all samples, standards, and quality controls at the very beginning of the sample preparation process to account for variability in all subsequent steps.

Experimental Protocols & Data

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the determination of doxazosin in canine plasma.[1][2][3]

  • To a 500 µL aliquot of plasma, add the Doxazosin-d8 internal standard solution.

  • Add a mixture of methanol and acetonitrile to precipitate the proteins.

  • Vortex the samples for 30 seconds.

  • Store the samples at -20°C for at least 12 hours to enhance protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dry residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical LC-MS/MS parameters for doxazosin analysis.

ParameterValueReference
LC Column XTerra MS C18[1][2][3]
Mobile Phase Acetonitrile and 2mM ammonium acetate with gradient elution[1][2][3]
Flow Rate 400 µL/min[1][2][3]
Ionization Mode Positive Electrospray Ionization (ESI)[1][2][3]
MS/MS Transition Doxazosin: m/z 452.3 → 344.4[2]
MS/MS Transition Prazosin (as an alternative IS): m/z 384.3 → 247.2[2]
Method Performance Data

The following table provides an example of method performance data from a validated LC-MS/MS method for doxazosin.

ParameterResultReference
Linearity Range 1–20 ng/mL[1][2][3]
Limit of Detection (LOD) 0.4 ng/mL[1][2][3]
Limit of Quantification (LOQ) 1.2 ng/mL[1][2][3]
Recovery > 94%[1][2][3]
Intra-day RSD < 7%[1][3]
Inter-day RSD < 8%[1][3]

Visualizations

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Doxazosin-d8 Internal Standard Plasma->Add_IS PPT Protein Precipitation (Methanol/Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing

Caption: A typical experimental workflow for the analysis of doxazosin in plasma.

TroubleshootingLogic Start Poor Sensitivity / High Variability Check_SP Review Sample Preparation Protocol Start->Check_SP Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_MS Optimize MS Parameters Start->Check_MS Use_d8 Ensure Proper Use of Doxazosin-d8 Check_SP->Use_d8 Check_Matrix->Use_d8 Result Improved Sensitivity & Precision Check_MS->Result Use_d8->Result

Caption: A logical troubleshooting workflow for common issues in doxazosin analysis.

References

Addressing poor recovery of Doxazosin-d8 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Doxazosin-d8 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Doxazosin-d8 and why is it used as an internal standard?

Doxazosin-d8 is a stable isotope-labeled (SIL) version of Doxazosin, where eight hydrogen atoms have been replaced with deuterium. It is considered the gold standard for an internal standard in quantitative mass spectrometry (LC-MS/MS) assays for Doxazosin.[1][2][3] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar extraction and ionization effects. This allows for accurate correction of variations during sample preparation, leading to more precise and reliable quantification of Doxazosin.[1][3]

Q2: What is considered poor recovery for Doxazosin-d8?

While a high recovery is desirable, a consistent and reproducible recovery is more critical for accurate quantification. Generally, recovery values below 80% may indicate a need for method optimization.[4] High variability in recovery across a batch of samples, typically a relative standard deviation (RSD) greater than 15-20%, is a more significant concern as it can compromise the integrity of the results.[4]

Q3: What are the primary reasons for poor or inconsistent recovery of Doxazosin-d8?

Poor recovery of Doxazosin-d8 can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as:

  • Extraction Inefficiency: Suboptimal choice of extraction technique (LLE, SPE, or protein precipitation), incorrect solvent, or non-ideal pH.

  • Chemical Instability: Degradation of Doxazosin-d8 during sample collection, storage, or processing.

  • Matrix Effects: Interference from endogenous components of the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of Doxazosin-d8 in the mass spectrometer.

  • Procedural Errors: Inaccurate spiking of the internal standard, incomplete solvent evaporation, or improper reconstitution.

Troubleshooting Guides

Issue 1: Low Recovery of Doxazosin-d8 in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to troubleshooting low recovery of Doxazosin-d8 when using LLE protocols.

Troubleshooting Workflow for LLE

LLE_Troubleshooting Start Low Doxazosin-d8 Recovery in LLE Check_pH Verify Aqueous Phase pH (pH > 7.5 for Doxazosin) Start->Check_pH Check_Solvent Evaluate Extraction Solvent (e.g., Ethyl Acetate, MTBE) Check_pH->Check_Solvent pH is optimal Check_Mixing Ensure Thorough Mixing (Vortexing Time/Speed) Check_Solvent->Check_Mixing Solvent is appropriate Check_Emulsion Check for Emulsion Formation Check_Mixing->Check_Emulsion Mixing is adequate Check_Evaporation Verify Complete Evaporation and Proper Reconstitution Check_Emulsion->Check_Evaporation No significant emulsion Resolved Recovery Improved Check_Evaporation->Resolved Process is correct

Caption: Troubleshooting workflow for low Doxazosin-d8 recovery in LLE.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Incorrect Aqueous Phase pH Adjust the pH of the plasma sample to be alkaline (pH > 7.5, ideally pH 9-10) before adding the organic solvent.Doxazosin has a pKa of 6.52. At a pH above its pKa, it will be in its non-ionized, more hydrophobic form, which is more readily extracted into an organic solvent.
Suboptimal Extraction Solvent Test different extraction solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like n-hexane/tert-butyl methyl ether (1:1, v/v).[5][6]The polarity of the extraction solvent is crucial for efficient partitioning of Doxazosin-d8 from the aqueous matrix.
Inadequate Mixing Increase vortexing time and/or speed to ensure thorough mixing of the aqueous and organic phases.Insufficient mixing leads to incomplete extraction and low recovery.
Emulsion Formation If an emulsion forms, try centrifugation at a higher speed, adding a small amount of salt ("salting out"), or gentle swirling instead of vigorous vortexing.[4]Emulsions prevent clean phase separation, trapping the analyte and internal standard.
Incomplete Solvent Evaporation or Improper Reconstitution Ensure the organic solvent is completely evaporated before reconstitution. Use a mobile phase-compatible solvent for reconstitution and vortex thoroughly to redissolve the extract.Residual extraction solvent can interfere with chromatography, and incomplete reconstitution will lead to lower measured concentrations.
Issue 2: Low Recovery of Doxazosin-d8 in Solid-Phase Extraction (SPE)

This guide addresses common issues encountered during SPE that can lead to poor recovery of Doxazosin-d8.

Troubleshooting Workflow for SPE

SPE_Troubleshooting Start Low Doxazosin-d8 Recovery in SPE Check_Sorbent Verify Sorbent Type (e.g., C18 for Reversed-Phase) Start->Check_Sorbent Check_Conditioning Ensure Proper Cartridge Conditioning Check_Sorbent->Check_Conditioning Sorbent is correct Check_Loading Optimize Sample Loading (pH, Flow Rate) Check_Conditioning->Check_Loading Conditioning is adequate Check_Washing Evaluate Wash Solvent Strength Check_Loading->Check_Washing Loading is optimal Check_Elution Optimize Elution Solvent Check_Washing->Check_Elution Wash is appropriate Resolved Recovery Improved Check_Elution->Resolved Elution is complete

Caption: Troubleshooting workflow for low Doxazosin-d8 recovery in SPE.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Inappropriate Sorbent For Doxazosin, a C18 reversed-phase sorbent is commonly used.[7] Ensure the chosen sorbent is appropriate for the physicochemical properties of Doxazosin.The sorbent material must have the correct retention mechanism for the analyte and internal standard.
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned with methanol followed by water or an appropriate buffer. Do not let the sorbent bed go dry before loading the sample.Proper conditioning activates the stationary phase for optimal retention.
Suboptimal Sample Loading Adjust the pH of the sample to ensure Doxazosin-d8 is retained on the sorbent. For reversed-phase SPE, a slightly basic pH will keep Doxazosin in its neutral form. Control the flow rate to allow for sufficient interaction with the sorbent.Incorrect pH or a high flow rate can lead to breakthrough, where the analyte does not bind to the sorbent.
Wash Solvent Too Strong Use a weaker wash solvent that is strong enough to remove interferences but does not elute Doxazosin-d8. For reversed-phase, this typically involves a higher percentage of aqueous solvent.A strong wash solvent can prematurely elute the analyte and internal standard, leading to low recovery.
Incomplete Elution Use a stronger elution solvent, such as a higher percentage of organic solvent (e.g., methanol or acetonitrile), or increase the volume of the elution solvent.The elution solvent must be strong enough to disrupt the interaction between Doxazosin-d8 and the sorbent.
Issue 3: Low Recovery of Doxazosin-d8 in Protein Precipitation

This guide provides troubleshooting steps for low recovery when using protein precipitation methods.

Troubleshooting Workflow for Protein Precipitation

PP_Troubleshooting Start Low Doxazosin-d8 Recovery in Protein Precipitation Check_Solvent_Ratio Verify Precipitating Solvent to Plasma Ratio (e.g., 3:1) Start->Check_Solvent_Ratio Check_Mixing Ensure Thorough Vortexing Check_Solvent_Ratio->Check_Mixing Ratio is correct Check_Centrifugation Optimize Centrifugation (Speed and Time) Check_Mixing->Check_Centrifugation Mixing is adequate Check_Supernatant Careful Supernatant Transfer Check_Centrifugation->Check_Supernatant Pellet is compact Resolved Recovery Improved Check_Supernatant->Resolved Transfer is clean

Caption: Troubleshooting workflow for low recovery in protein precipitation.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Insufficient Precipitating Solvent A common ratio is 3 parts precipitating solvent (e.g., acetonitrile or methanol) to 1 part plasma.[8][9] Ensure this ratio is sufficient to precipitate the majority of proteins.Incomplete protein precipitation can lead to a "dirty" extract and potential matrix effects or co-precipitation of the analyte.
Inadequate Mixing Vortex the sample vigorously immediately after adding the precipitating solvent to ensure a fine protein precipitate forms.Poor mixing can result in large protein clumps that may trap the analyte and internal standard.
Inefficient Centrifugation Increase the centrifugation speed and/or time to ensure a compact protein pellet is formed.A loose pellet can be disturbed during supernatant transfer, leading to a cloudy extract and inconsistent recovery.
Analyte Adsorption to Precipitated Proteins Consider adding a small amount of acid or base to the precipitating solvent to disrupt protein binding.Doxazosin may bind to plasma proteins, and altering the pH can help release it into the supernatant.

Quantitative Data Summary

The following table summarizes reported recovery data for Doxazosin from human plasma using different extraction methods. Note that the internal standards used in these studies were not always Doxazosin-d8, but the recovery of Doxazosin itself provides a good indication of expected performance.

Extraction Method Solvent/Sorbent Internal Standard Doxazosin Recovery (%) Reference
Protein PrecipitationMethanolPrazosin> 98%[8]
Protein PrecipitationAcetonitrileNot specified94.11% - 105% (as accuracy)[9]
Liquid-Liquid ExtractionEthyl AcetatePropranolol87.0%[5]
Liquid-Liquid ExtractionEthyl AcetatePrazosin> 91%[5]
Liquid-Liquid ExtractionN-Hexane/tert-butyl methyl ether (1:1)TerazosinNot specified[6]
Solid-Phase ExtractionC18PropranololNot specified[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Doxazosin-d8 from Human Plasma

This protocol is adapted from methodologies described for Doxazosin extraction.[5][6]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of Doxazosin-d8 internal standard working solution.

    • Add 50 µL of 1M Sodium Hydroxide to basify the sample (to pH ~9-10).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of Doxazosin-d8 from Human Plasma

This protocol is based on established methods for Doxazosin.[8][9]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of Doxazosin-d8 internal standard working solution and vortex briefly.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the tube.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of Doxazosin-d8 from Human Plasma

This protocol is a general procedure based on the properties of Doxazosin and common SPE practices.[7]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 20 µL of Doxazosin-d8 internal standard and 500 µL of 2% phosphoric acid. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the Doxazosin and Doxazosin-d8 with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Doxazosin-d8 Stability and Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Doxazosin-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the bioanalysis of Doxazosin-d8, with a focus on the impact of the biological matrix on its stability and quantification.

Frequently Asked Questions (FAQs)

Q1: What is Doxazosin-d8 and why is it used in bioanalysis?

Doxazosin-d8 is a deuterium-labeled version of Doxazosin, an α1-adrenergic receptor antagonist.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Doxazosin in biological samples.[3][4] The use of a stable isotope-labeled internal standard like Doxazosin-d8 is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte (Doxazosin).[5] This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the measurement.[6]

Q2: What are the most common biological matrices for Doxazosin-d8 quantification?

The most common biological matrices for the quantification of Doxazosin, and by extension Doxazosin-d8, are plasma and urine.[3][7][8] Tissue homogenates may also be used in preclinical studies. The choice of matrix depends on the specific objectives of the study (e.g., pharmacokinetics, excretion).

Q3: What are the key stability concerns for Doxazosin-d8 in biological matrices?

The primary stability concerns for Doxazosin-d8 in biological matrices include:

  • Freeze-Thaw Stability: Repeated freezing and thawing of samples can lead to degradation of the analyte and internal standard.

  • Bench-Top Stability: The stability of Doxazosin-d8 in the matrix at room temperature during sample processing is crucial.

  • Long-Term Stability: Ensuring the integrity of Doxazosin-d8 in frozen storage over the duration of the study is essential.[9]

  • Isotopic Exchange: A specific concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the matrix or solvent. This can alter the mass of the internal standard and lead to inaccurate quantification.[10][11]

Q4: What are "matrix effects" and how do they impact Doxazosin-d8 quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample.[12] These effects can either suppress or enhance the signal of the analyte and internal standard, leading to inaccurate and imprecise results.[13] While a stable isotope-labeled internal standard like Doxazosin-d8 can compensate for matrix effects to a large extent because it is affected similarly to the analyte, significant and differential matrix effects can still pose a challenge. It is crucial to evaluate matrix effects during method development and validation, especially when analyzing different biological matrices like plasma and urine, which have very different compositions.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Doxazosin-d8 Signal
Possible Cause Troubleshooting Step Recommended Action
Isotopic Exchange (H/D Exchange) 1. Review the position of the deuterium labels: Deuterium atoms on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups are more susceptible to exchange.[11] 2. Evaluate solvent and pH conditions: Protic solvents (e.g., water, methanol) and extreme pH can promote H/D exchange.[11] 3. Assess temperature effects: Elevated temperatures in the autosampler or ion source can accelerate exchange.1. If possible, use a Doxazosin-d8 standard with deuterium labels on stable positions (e.g., aromatic ring). 2. Minimize the use of protic solvents in the final sample extract. Adjust the pH of the mobile phase to a neutral or slightly acidic range if compatible with chromatography. 3. Use a cooled autosampler and minimize the time samples spend at room temperature.
Instability in Matrix 1. Review freeze-thaw stability data: Check if the number of freeze-thaw cycles for the problematic samples exceeds the validated limit. 2. Assess bench-top stability: Determine if samples were left at room temperature for longer than the validated stability period.1. Re-analyze a fresh aliquot of the sample that has undergone fewer freeze-thaw cycles. 2. Re-prepare the sample, ensuring that it is kept on ice or at a controlled low temperature during processing.
LC-MS System Issues 1. Check for system contamination: Buildup of matrix components in the injection port, column, or ion source can lead to signal variability.[14] 2. Evaluate for inconsistent injection volumes: A faulty autosampler can lead to variable amounts of sample being injected.1. Flush the LC system and clean the mass spectrometer's ion source. 2. Perform an injection precision test with a clean standard solution.
Issue 2: Poor Peak Shape for Doxazosin-d8
Possible Cause Troubleshooting Step Recommended Action
Column Overload 1. Review the concentration of the Doxazosin-d8 working solution: A concentration that is too high can lead to peak fronting or tailing.1. Prepare a more dilute internal standard working solution and re-spike the samples.
Column Degradation 1. Assess column performance: Check the number of injections on the column and review the peak shape of quality control samples.1. Replace the analytical column with a new one.
Inappropriate Injection Solvent 1. Compare the injection solvent with the mobile phase: A mismatch in solvent strength can cause peak distortion.[13]1. If possible, the final sample extract should be in a solvent that is of similar or weaker strength than the initial mobile phase.

Quantitative Data Summary

Table 1: Long-Term Stability of Doxazosin in Human Plasma at -20°C [9]

Storage DurationMean Concentration (% of Nominal)
71 DaysWithin ± 5-10%
1 YearWithin ± 5-10%

Table 2: General Acceptance Criteria for Stability Studies (FDA & EMA Guidelines)

Stability TestAcceptance Criteria
Freeze-Thaw Stability (minimum 3 cycles)Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Bench-Top StabilityMean concentration of stability QCs should be within ±15% of the nominal concentration for the duration of sample handling.
Long-Term StabilityMean concentration of stability QCs should be within ±15% of the nominal concentration for the expected storage duration.

Experimental Protocols

Protocol 1: Assessment of Doxazosin-d8 Freeze-Thaw Stability in Human Plasma
  • Objective: To evaluate the stability of Doxazosin-d8 after multiple freeze-thaw cycles in human plasma.

  • Materials:

    • Blank human plasma

    • Doxazosin and Doxazosin-d8 stock solutions

    • Validated LC-MS/MS method for Doxazosin

  • Procedure:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank plasma with Doxazosin.

    • Spike all QC samples with the Doxazosin-d8 internal standard working solution.

    • Baseline Analysis: Analyze one set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.

    • Freeze-Thaw Cycles: Store the remaining QC samples at -20°C or -80°C for at least 12 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the same temperature for at least 12 hours. Repeat this cycle for a minimum of three cycles.

    • Analysis: After the desired number of freeze-thaw cycles, analyze the QC samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Evaluation of Matrix Effects on Doxazosin-d8 Quantification
  • Objective: To assess the impact of different biological matrices (e.g., plasma vs. urine) on the ionization of Doxazosin-d8.

  • Materials:

    • Blank human plasma and urine from at least 6 different sources

    • Doxazosin and Doxazosin-d8 standard solutions

    • Validated sample preparation method

  • Procedure:

    • Set 1 (Neat Solution): Prepare a solution of Doxazosin and Doxazosin-d8 in the mobile phase.

    • Set 2 (Post-Extraction Spike): Extract blank plasma and urine samples using the validated method. Spike the extracted blank matrix with Doxazosin and Doxazosin-d8 at the final reconstitution step.

    • Analysis: Inject all samples and record the peak areas for Doxazosin and Doxazosin-d8.

  • Calculation:

    • Matrix Factor (MF) = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Internal Standard Normalized Matrix Factor = MF of Doxazosin / MF of Doxazosin-d8

  • Acceptance Criteria: The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different lots of matrix should not exceed 15%.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Doxazosin-d8 (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result Troubleshooting_IS_Signal Start Inconsistent Doxazosin-d8 Signal IsotopicExchange Investigate Isotopic Exchange (pH, Solvent, Temp) Start->IsotopicExchange Stability Check Sample Stability (Freeze-Thaw, Bench-Top) Start->Stability System Evaluate LC-MS System (Contamination, Injection) Start->System Action_Exchange Optimize Solvents/pH Use Cooled Autosampler IsotopicExchange->Action_Exchange Action_Stability Re-analyze Fresh Aliquot Re-prepare Sample Stability->Action_Stability Action_System Clean System Verify Injection Precision System->Action_System

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Doxazosin Using Doxazosin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of doxazosin in human plasma, with a primary focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Doxazosin-d8 as the internal standard (IS). This guide will delve into various sample preparation techniques and analytical methods, presenting supporting experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Core Bioanalytical Method: LC-MS/MS with Doxazosin-d8

The use of a stable isotope-labeled internal standard like Doxazosin-d8 is highly recommended by regulatory bodies such as the FDA and EMA for mass spectrometry-based assays. It effectively compensates for variability during sample processing and analysis, ensuring high accuracy and precision.

Experimental Workflow

The general workflow for the bioanalytical quantification of doxazosin in plasma is depicted below.

Bioanalytical Workflow for Doxazosin cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Doxazosin-d8) Plasma_Sample->Add_IS Extraction Extraction (LLE, SPE, or PP) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Bioanalytical workflow for doxazosin analysis.

Comparison of Sample Preparation Methods

The choice of sample preparation technique is critical for achieving accurate and reproducible results. The three most common methods for doxazosin extraction from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Principle Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.Proteins are precipitated out of solution using an organic solvent or acid.
Selectivity Moderate to HighHighLow to Moderate
Recovery Generally Good (67.4% for doxazosin has been reported[1])Method DependentHigh (>94% for doxazosin has been reported[2])
Matrix Effect Can be significant, but can be minimized with appropriate solvent selection.[1]Generally lower matrix effects compared to LLE and PP.Can be significant due to the presence of endogenous interferences.
Throughput Can be labor-intensive and difficult to automate.Amenable to high-throughput automation.Simple, rapid, and easily automated.
Cost Relatively low solvent and consumable costs.Higher cost of SPE cartridges.Low solvent cost.

Note: The performance data presented here are compiled from different studies and are not from a head-to-head comparison. Direct comparison under identical experimental conditions may yield different results.

Detailed Experimental Protocols

Primary Method: LC-MS/MS with Liquid-Liquid Extraction

This method is highlighted for its robustness and specificity, utilizing Doxazosin-d8 as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard (rac-doxazosin-d8).

  • The enantiomers are extracted using a liquid-liquid extraction method.

2. Chromatographic Conditions

  • Column: Polysaccharide-based chiral column.

  • Mobile Phase: Acetonitrile and 0.05% ammonia solution in HPLC grade water (Isocratic elution).

  • Flow Rate: 1.000 mL/minute with a 1:1 split ratio.

  • Column Temperature: 40±2°C.

  • Elution Time: Approximately 2 minutes for both doxazosin and the internal standard.

3. Mass Spectrometric Conditions

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

Alternative Method 1: HPLC with Fluorescence Detection and Protein Precipitation

This method offers a simpler and faster sample preparation protocol.

1. Sample Preparation (Protein Precipitation)

  • Direct protein precipitation with acetonitrile is employed.

2. Chromatographic Conditions

  • Column: Reverse-phase C18 column (e.g., Hypersil® BDS C18, 250mm × 4.6mm, 5µ).

  • Mobile Phase: 10mM sodium dihydrogen phosphate dihydrate (pH=3.0) and acetonitrile (65:35 v/v).

  • Run Time: Approximately 4.5 minutes.

3. Fluorescence Detection

  • Excitation Wavelength: 246 nm.

  • Emission Wavelength: 389 nm.

Alternative Method 2: LC-MS/MS with Protein Precipitation

This method combines the speed of protein precipitation with the selectivity of mass spectrometry.

1. Sample Preparation (Protein Precipitation)

  • Proteins are precipitated using a mixture of methanol and acetonitrile.

  • The organic solvent is then evaporated.

  • The residue is redissolved in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., XTerra MS C18).

  • Mobile Phase: Acetonitrile and 2mM ammonium acetate (gradient elution).

  • Flow Rate: 400 µL/min.

3. Mass Spectrometric Conditions

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Selected Reaction Monitoring (SRM).

Performance Data Comparison

The following tables summarize the validation parameters for the different analytical methods described.

Table 1: LC-MS/MS with Doxazosin-d8 (LLE)
Validation ParameterResult
Linearity Range 0.301 - 75.179 ng/mL
Accuracy Within acceptable limits as per regulatory guidelines
Precision Within acceptable limits as per regulatory guidelines
Internal Standard Doxazosin-d8

Data synthesized from a method developed for the enantioselective determination of doxazosin.

Table 2: HPLC-Fluorescence with Protein Precipitation
Validation ParameterResult
Linearity Range 5.0 - 200 ng/mL[3]
Accuracy 94.11% - 105%[3]
Precision (Within- and Between-Day) 0.64% - 14.73%[3]
Internal Standard Not specified in the provided abstract. Prazosin is often used in similar methods.
Table 3: LC-MS/MS with Protein Precipitation
Validation ParameterResult
Linearity Range 1 - 20 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1.2 ng/mL[2]
Recovery > 94%[2]
Precision (Intra- and Inter-day RSD) < 7% and < 8%, respectively[2]
Internal Standard Prazosin[2]

Logical Relationships in Method Selection

The choice of a bioanalytical method is often a balance between performance, throughput, and cost. The following diagram illustrates the decision-making process.

Method Selection Logic Start Define Analytical Needs High_Selectivity High Selectivity Required? Start->High_Selectivity LC_MSMS LC-MS/MS Methods High_Selectivity->LC_MSMS Yes HPLC_FLD HPLC-FLD Methods High_Selectivity->HPLC_FLD No High_Throughput High Throughput Needed? LLE_SPE LLE or SPE High_Throughput->LLE_SPE No PP Protein Precipitation High_Throughput->PP Yes Cost_Constraint Cost a Major Constraint? Cost_Constraint->LLE_SPE No Cost_Constraint->PP Yes LC_MSMS->High_Throughput HPLC_FLD->High_Throughput LLE_SPE->Cost_Constraint PP->Cost_Constraint

Decision tree for method selection.

Conclusion

The choice of a bioanalytical method for doxazosin quantification depends on the specific requirements of the study. For definitive quantification requiring high selectivity and accuracy, an LC-MS/MS method with a stable isotope-labeled internal standard like Doxazosin-d8 is the gold standard. When higher throughput and lower cost are critical, methods employing protein precipitation can be highly effective, especially when coupled with the sensitivity of mass spectrometry. HPLC with fluorescence detection remains a viable and sensitive option, particularly when MS instrumentation is not available. Researchers should carefully consider the trade-offs between selectivity, recovery, matrix effects, throughput, and cost when selecting the most appropriate method for their application.

References

A Comparative Guide to Internal Standards for Doxazosin Quantification: Focus on Doxazosin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity, accuracy, and precision of analytical methods for the quantification of Doxazosin, with a primary focus on the use of its deuterated analog, Doxazosin-d8, as an internal standard (IS). The selection of an appropriate internal standard is paramount for robust and reliable bioanalytical method development, ensuring accurate pharmacokinetic and toxicokinetic assessments. This document presents supporting experimental data, detailed methodologies, and a comparative overview of alternative internal standards.

Introduction to Internal Standards in Doxazosin Analysis

The quantification of Doxazosin, a quinazoline compound used in the treatment of hypertension and benign prostatic hyperplasia, in biological matrices necessitates the use of an internal standard to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, co-elute in close proximity without causing interference, and be readily distinguishable by the detector. A stable isotope-labeled internal standard, such as Doxazosin-d8, is often considered the "gold standard" as it exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled drug, thereby providing the most accurate and precise results.

This guide compares the performance of the Doxazosin-d8 internal standard method with methods employing structurally similar molecules, such as Prazosin and Terazosin, as alternative internal standards.

Experimental Methodologies

The data presented in this guide is compiled from various validated bioanalytical methods. The following sections detail typical experimental protocols for Doxazosin quantification using different internal standards.

Method 1: Doxazosin-d8 as Internal Standard (LC-MS/MS)

A rugged, sensitive, and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the enantioselective determination of Doxazosin in human plasma using racemic Doxazosin-d8 as the internal standard.[1]

  • Sample Preparation: Liquid-liquid extraction is a frequently used technique. To 100 µL of human plasma, Doxazosin-d8 internal standard solution is added, followed by an extraction solvent such as tert-butyl methyl ether.[1] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column (e.g., Unisol C18, 150 x 4.6 mm, 5 µm) with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% ammonia solution in HPLC grade water).[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.

Method 2: Prazosin as Internal Standard (HPLC with Fluorescence Detection)

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection often utilizes Prazosin as the internal standard.[2]

  • Sample Preparation: Doxazosin and the internal standard, Prazosin, are extracted from plasma using liquid-liquid extraction with a solvent like ethyl acetate after alkalinization with ammonium hydroxide.[2] The organic extract is then evaporated and the residue reconstituted.

  • Chromatography: Separation is achieved on a C8 or C18 column using an isocratic, reverse-phase HPLC system.[2]

  • Detection: A fluorescence detector is used for quantification, with excitation and emission wavelengths typically set at 248 nm and 370 nm, respectively.[2]

Method 3: Terazosin as Internal Standard (LC-MS)

A selective and rapid LC-MS method can be developed using Terazosin as the internal standard.

  • Sample Preparation: Extraction of Doxazosin and Terazosin from plasma is performed using a mixture of n-hexane and tert-butyl methyl ether (1:1, v/v) from an alkaline sample.[3]

  • Chromatography: A C18 column (e.g., Thermo Hypersil-Hypurity C18, 5 µm, 150 mm x 2.1 mm) is used with a mobile phase consisting of an aqueous buffer (e.g., 20 mmol/L ammonium acetate, pH 4.28), methanol, and acetonitrile.[3]

  • Mass Spectrometry: A single quadrupole mass spectrometer monitors the [M+H]+ ions of Doxazosin and Terazosin.[3]

Performance Data Comparison

The following table summarizes the performance characteristics of the Doxazosin-d8 internal standard method compared to methods using alternative internal standards.

Performance ParameterDoxazosin-d8 MethodPrazosin MethodTerazosin Method
Linearity Range 0.301 - 75.179 ng/mL[1]0.2 - 20 ng/mL[2]Not explicitly stated, but method showed acceptable linearity[3]
Correlation Coefficient (r²) >0.994[2]>0.994[2]Not explicitly stated
Accuracy (% Recovery) Mean quality-control samples deviated <4% from nominal concentrations[2]Not explicitly statedNot explicitly stated, but method showed acceptable accuracy[3]
Precision (%RSD) Interday and within-day precision >93%[2]Not explicitly statedNot explicitly stated, but method showed acceptable precision[3]
Lower Limit of Quantification (LLOQ) 0.301 ng/mL[1]0.2 ng/mL[2]Not explicitly stated

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the Doxazosin-d8 method and a logical comparison of the performance attributes of the different internal standard methods.

Experimental Workflow for Doxazosin-d8 Method cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Human Plasma (100 µL) Add_IS Add Doxazosin-d8 IS Plasma->Add_IS LLE Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for Doxazosin analysis using Doxazosin-d8 as an internal standard.

Internal Standard Method Comparison cluster_D8 Doxazosin-d8 cluster_Prazosin Prazosin cluster_Terazosin Terazosin IS_Choice Choice of Internal Standard IS_Choice->Doxazosin_d8 Ideal Choice IS_Choice->Prazosin Alternative IS_Choice->Terazosin Alternative D8_Linearity Wide Linearity D8_Accuracy High Accuracy D8_Precision High Precision D8_Specificity Excellent Specificity P_Linearity Good Linearity P_Accuracy Acceptable Accuracy P_Precision Acceptable Precision T_Linearity Acceptable Linearity T_Accuracy Acceptable Accuracy T_Precision Acceptable Precision

Caption: Comparison of Doxazosin-d8 with alternative internal standards.

Conclusion

The use of Doxazosin-d8 as an internal standard in LC-MS/MS methods for the quantification of Doxazosin in biological matrices offers superior performance in terms of linearity, accuracy, and precision. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte throughout the analytical process, leading to more reliable and robust data. While alternative internal standards like Prazosin and Terazosin can provide acceptable results, particularly in HPLC-based methods, Doxazosin-d8 remains the recommended choice for achieving the highest level of analytical confidence, which is critical in regulated bioanalysis for drug development. The selection of the internal standard should always be guided by the specific requirements of the study and the analytical platform available.

References

Navigating a Harmonized Landscape: A Comparative Guide to Bioanalytical Method Validation with Internal Standards Under ICH M10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submissions, ensuring the reliability and quality of pharmacokinetic and toxicokinetic data. The adoption of the International Council for Harmonisation (ICH) M10 guideline has created a unified standard for bioanalytical method validation, streamlining the process for global drug development.[1][2][3] This guide provides a comprehensive comparison of bioanalytical method validation parameters with a specific focus on the critical role and validation of internal standards (IS), as mandated by the harmonized ICH M10 guideline, which is now the standard for major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples.[4][5] Its primary purpose is to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the analytical results.[2][4][6] The use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended, particularly for mass spectrometry-based methods, as it is expected to mimic the analyte most closely.[1][3][4][5][7]

Comparison of Bioanalytical Method Validation Parameters

The ICH M10 guideline outlines a comprehensive set of validation parameters that must be evaluated to demonstrate that an analytical method is suitable for its intended purpose. The following tables summarize the key validation parameters and their acceptance criteria for chromatographic methods, which are applicable under the harmonized framework.

Table 1: Core Validation Parameters and Acceptance Criteria

Validation ParameterKey RequirementAcceptance Criteria
Selectivity & Specificity The method must unequivocally differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.[1]In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[5]
Calibration Curve A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.[1][8]At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[1][9]
Accuracy & Precision The within-run and between-run accuracy and precision should be determined at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.[10]The accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[11]
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.The analyte response should be at least 5 times the response of the blank sample. The accuracy should be within 80-120%, and the precision should not exceed 20%.[12]
Dilution Integrity To demonstrate that diluting a sample does not impact the accuracy and precision of the measurement.[11]The accuracy and precision of the diluted samples should be within ±15%.[11]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.The IS-normalized matrix factor should be consistent, with a precision (CV%) of ≤15%.[13]

Table 2: Stability Assessment

The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions that mimic the handling and storage of study samples.[11][8][14]

Stability TypePurposeAcceptance Criteria
Freeze-Thaw Stability To assess the stability of the analyte after multiple cycles of freezing and thawing.[11][14]The mean concentration at each QC level should be within ±15% of the nominal concentration.[11]
Short-Term (Bench-Top) Stability To evaluate the stability of the analyte in the matrix at room temperature for a period that covers the expected sample handling and processing time.[11][14]The mean concentration at each QC level should be within ±15% of the nominal concentration.[11]
Long-Term Stability To determine the stability of the analyte in the matrix under the intended long-term storage conditions (e.g., -20°C or -70°C).[11]The mean concentration at each QC level should be within ±15% of the nominal concentration.[11]
Stock Solution & Working Solution Stability To confirm the stability of the analyte and internal standard in their respective solutions.[11]The response of the stored solution should be compared to a freshly prepared solution, with any deviation typically expected to be within a narrow range (e.g., ±10%).

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and reliability of the validation experiments.

Protocol 1: Selectivity and Specificity Assessment
  • Objective: To demonstrate that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.[1]

  • Methodology:

    • Obtain at least six different lots of the blank biological matrix from individual donors.[13]

    • Analyze each blank matrix sample to check for any interfering peaks at the retention times of the analyte and the internal standard.

    • Spike one set of these blank matrices with the analyte at the LLOQ and another set with only the internal standard at its working concentration.

    • Analyze the spiked samples and evaluate the response of any interfering peaks in the blank samples against the analyte response at the LLOQ and the internal standard response.

Protocol 2: Accuracy and Precision Determination
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the data (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low (within 3x LLOQ), medium (approximately 50% of the calibration curve range), and high (at least 75% of the upper limit of quantification).[11]

    • For within-run accuracy and precision, analyze a minimum of five replicates of each QC level in a single analytical run.[11]

    • For between-run accuracy and precision, analyze at least three separate runs on at least two different days.[11]

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration and the precision as the coefficient of variation (CV%).

Protocol 3: Internal Standard Suitability Check
  • Objective: To ensure the internal standard is free from impurities that could interfere with the analyte quantification and to monitor its performance.[2]

  • Methodology:

    • Purity Check: Analyze a solution of the internal standard at its working concentration to check for any impurities that may have the same mass transition as the analyte. The response in the analyte channel should be minimal, typically not exceeding 20% of the analyte's LLOQ response.[2]

    • Response Monitoring: During the analysis of all validation and study samples, the response of the internal standard should be monitored. While ICH M10 does not set specific acceptance criteria for IS response variability, a common industry practice is to investigate any significant deviation (e.g., >50% or <200%) from the mean response of the calibrators and QCs in the same run.[2][15]

Visualizing the Workflow and Logic

To further clarify the processes and dependencies in bioanalytical method validation, the following diagrams have been generated using Graphviz.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Analyte Extraction Add_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Experimental workflow for bioanalytical sample analysis using an internal standard.

Validation_Parameters cluster_core Core Method Performance cluster_application Application-Related cluster_is Internal Standard Accuracy Accuracy Method_Validation Successful Method Validation Accuracy->Method_Validation Precision Precision Precision->Method_Validation Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Selectivity->Method_Validation LLOQ->Method_Validation Stability Stability Stability->Method_Validation Dilution Dilution Integrity Dilution->Method_Validation Matrix Matrix Effect Matrix->Accuracy Matrix->Method_Validation IS_Suitability IS Suitability IS_Suitability->Accuracy IS_Suitability->Precision IS_Suitability->Method_Validation

References

A Comparative Guide to Internal Standards for Doxazosin Analysis: Doxazosin-d8 vs. Prazosin and Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of doxazosin, a widely prescribed antihypertensive and urological drug, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations.

This guide provides an objective comparison of the most commonly used internal standards for doxazosin analysis: the deuterated analog Doxazosin-d8, and the structurally related compounds Prazosin and Terazosin. The information presented is based on a comprehensive review of published experimental data.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as Doxazosin-d8, are considered the "gold standard" in quantitative bioanalysis.[1][2] In these standards, one or more hydrogen atoms are replaced by their stable isotope, deuterium. This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing for its distinct detection by a mass spectrometer. The key advantage is that the deuterated standard co-elutes with the analyte and behaves identically during extraction, chromatography, and ionization, thereby providing the most accurate compensation for matrix effects and other sources of variability.[1][2]

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of Doxazosin-d8, Prazosin, and Terazosin as internal standards for doxazosin analysis, based on data from various validated LC-MS/MS methods. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide valuable insights into the expected performance of each internal standard.

Table 1: Performance Data for Doxazosin-d8 as an Internal Standard
ParameterReported PerformanceReference
Linearity Range 0.301 - 75.179 ng/mL[3][4][5]
Lower Limit of Quantification (LLOQ) 0.301 ng/mL[3][4]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Accuracy (%RE) Within ± 15%[5]
Recovery Consistent and reproducible[3][4][5]
Table 2: Performance Data for Prazosin as an Internal Standard
ParameterReported PerformanceReference
Linearity Range 1 - 20 ng/mL[6][7][8]
Lower Limit of Quantification (LLOQ) 1.2 ng/mL[6][7][8]
Intra-day Precision (%RSD) < 7%[6][7][8]
Inter-day Precision (%RSD) < 8%[6][7][8]
Accuracy (%RE) Within ± 15%[9]
Recovery > 94%[6][7][8]
Table 3: Performance Data for Terazosin as an Internal Standard
ParameterReported PerformanceReference
Linearity Range Not explicitly stated for doxazosin analysis, but used as IS[10]
Lower Limit of Quantification (LLOQ) Not explicitly stated for doxazosin analysis
Precision (%RSD) Acceptable[10]
Accuracy (%RE) Acceptable[10]
Recovery Consistent[10]

Experimental Protocols

The choice of internal standard can influence the sample preparation and analytical method. Below are detailed methodologies from studies utilizing each of the compared internal standards.

Experimental Protocol Using Doxazosin-d8

This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the Doxazosin-d8 internal standard.

  • Add a suitable buffer (e.g., alkaline pH).

  • Perform extraction with an organic solvent (e.g., tetra butyl methyl ether).

  • Vortex and centrifuge the samples.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Unisol C18 (150 x 4.6 mm, 5 µm) or equivalent.[3][4][5]

  • Mobile Phase: Acetonitrile and 0.05% ammonia solution in water (isocratic elution).[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temperature: 40°C.[3][4][5]

3. Mass Spectrometry (MS/MS):

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for doxazosin and doxazosin-d8 are monitored.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) add_is Add Doxazosin-d8 IS plasma->add_is add_buffer Add Alkaline Buffer add_is->add_buffer extract Liquid-Liquid Extraction (tetra butyl methyl ether) add_buffer->extract vortex_centrifuge Vortex & Centrifuge extract->vortex_centrifuge freeze_transfer Freeze & Transfer Organic Layer vortex_centrifuge->freeze_transfer evaporate Evaporate to Dryness freeze_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms

Caption: Workflow for Doxazosin Analysis using Doxazosin-d8 IS.
Experimental Protocol Using Prazosin

This method utilizes a protein precipitation technique, which is a simpler and faster sample preparation approach.[6][7][8]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the Prazosin internal standard.

  • Add a mixture of methanol and acetonitrile to precipitate proteins.

  • Vortex and then store at -20°C for at least 12 hours.

  • Centrifuge the samples at high speed.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: XTerra MS C18 (or equivalent).[6][7][8]

  • Mobile Phase: Acetonitrile and 2mM ammonium acetate (gradient elution).[6][7][8]

  • Flow Rate: 400 µL/min.[6][7][8]

3. Mass Spectrometry (MS/MS):

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Specific precursor to product ion transitions for doxazosin and prazosin are monitored.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Prazosin IS plasma->add_is precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate vortex_freeze Vortex & Freeze (-20°C) precipitate->vortex_freeze centrifuge Centrifuge vortex_freeze->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, SRM) lc->ms

Caption: Workflow for Doxazosin Analysis using Prazosin IS.
Experimental Protocol Using Terazosin

This method also employs a liquid-liquid extraction procedure for sample preparation.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To an alkaline plasma sample, add the Terazosin internal standard.

  • Perform extraction with a mixture of n-hexane and tertiary butyl methyl ether (1:1, v/v).[10]

  • Separate the organic layer.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm).[10]

  • Mobile Phase: Aqueous solution (20 mmol/L ammonium acetate, pH 4.28), methanol, and acetonitrile (55:10:35, v/v/v).[10]

  • Flow Rate: Not specified.

3. Mass Spectrometry (MS):

  • Ionization: Not explicitly stated, but likely ESI+.

  • Mode: Monitoring of m/z 388 (M+1) for doxazosin and m/z 452 (M+1) for terazosin.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Alkaline Plasma Sample add_is Add Terazosin IS plasma->add_is extract Liquid-Liquid Extraction (n-Hexane/t-Butyl Methyl Ether) add_is->extract separate_layer Separate Organic Layer extract->separate_layer evaporate Evaporate to Dryness separate_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (Monitoring M+1 ions) lc->ms

Caption: Workflow for Doxazosin Analysis using Terazosin IS.

Concluding Remarks

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for doxazosin.

  • Doxazosin-d8 stands out as the ideal choice due to its isotopic similarity to the analyte, which ensures the most accurate correction for analytical variability. The use of a SIL-IS is highly recommended by regulatory agencies and is considered the best practice in quantitative LC-MS analysis.

  • Prazosin has been successfully used as an internal standard for doxazosin and demonstrates good performance in terms of precision, accuracy, and recovery. Its structural similarity to doxazosin makes it a suitable alternative when a deuterated standard is not available. The protein precipitation method often associated with its use offers a simpler and faster sample preparation workflow.

  • Terazosin is another structurally related compound that has been employed as an internal standard. While detailed performance data specifically for doxazosin analysis is less readily available in the reviewed literature, its successful application in published methods suggests it is a viable option.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the availability of the standard, and the complexity of the sample matrix. For the most demanding applications, such as pivotal pharmacokinetic and bioequivalence studies, the use of Doxazosin-d8 is strongly recommended to ensure the highest data quality and regulatory compliance.

References

Inter-laboratory Validation of Doxazosin Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Doxazosin Quantification

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic antagonist. It is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1][2] Accurate and precise quantification of doxazosin in biological fluids, primarily plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. The ideal method should be sensitive, specific, accurate, precise, and robust enough to be transferable between laboratories, a characteristic best assessed through inter-laboratory validation.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for doxazosin quantification depends on several factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and throughput needs. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for doxazosin quantification based on published single-laboratory validation studies.

Table 1: Performance Characteristics of HPLC-based Methods for Doxazosin Quantification

ParameterHPLC-UV[3]HPLC-FLD[4]
Linearity Range 1 - 5 µg/mL5.0 - 200 ng/mL
Limit of Detection (LOD) 0.1 µg/mLNot Reported
Limit of Quantification (LOQ) 0.5 µg/mL5.0 ng/mL
Precision (%RSD) < 2% (Intra- & Inter-day)0.64% - 14.73% (Intra- & Inter-day)
Accuracy (% Recovery) 100.3%94.11% - 105%
Biological Matrix Not specified (Pharmaceuticals)Human Plasma

Table 2: Performance Characteristics of LC-MS/MS-based Methods for Doxazosin Quantification

ParameterUPLC-MS/MS[1]HILIC-MS/MS[5]
Linearity Range up to 100 ng/mL0.2 - 50 ng/mL
Limit of Detection (LOD) 0.02 ng/mLNot Reported
Limit of Quantification (LOQ) Not explicitly stated, but detection limit is very low0.2 ng/mL
Precision (%CV) Satisfactory reproducibility reported3.7% - 8.7% (Intra- & Inter-assay)
Accuracy (% Relative Error) Not explicitly stated0.0% - 9.8% (Intra- & Inter-assay)
Biological Matrix Human PlasmaHuman Plasma

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical assay between laboratories. Below are representative protocols for the quantification of doxazosin using LC-MS/MS and HPLC-FLD.

UPLC-MS/MS Method for Doxazosin in Human Plasma[1]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard (IS), tamsulosin.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

3.1.2. Chromatographic Conditions

  • Column: C18 UPLC column (1.7 µm particle size)

  • Mobile Phase: A suitable gradient of aqueous and organic phases.

  • Flow Rate: Optimized for UPLC separation.

  • Injection Volume: Typically 5-10 µL.

  • Total Run Time: Approximately 2 minutes.

3.1.3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Doxazosin: m/z 452 → 344 (quantification), m/z 452 → 247 (confirmation)

    • Tamsulosin (IS): m/z 409 → 228 (quantification), m/z 409 → 271 (confirmation)

HPLC-FLD Method for Doxazosin in Human Plasma[4]

3.2.1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant directly into the HPLC system.

3.2.2. Chromatographic Conditions

  • Column: Hypersil® BDS C18 column (250mm × 4.6mm, 5µ)

  • Mobile Phase: A mixture of 10mM sodium dihydrogen phosphate dihydrate (pH=3.0) and acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 4.5 minutes.

3.2.3. Fluorescence Detection

  • Excitation Wavelength: 248 nm

  • Emission Wavelength: 385 nm

Inter-laboratory Validation: A Conceptual Framework

An inter-laboratory validation study, also known as a collaborative study or round-robin test, is the ultimate assessment of an analytical method's robustness and transferability. While a specific study for doxazosin is not available, the following workflow illustrates the typical design of such a study.

G A Coordinating Laboratory (Develops Protocol & Prepares Samples) B Sample Preparation (Spiked Plasma Samples at Different Concentrations) A->B Protocol C Sample Distribution (Blinded Samples to Participating Labs) B->C Standardized Samples D1 Laboratory 1 (Performs Assay) C->D1 D2 Laboratory 2 (Performs Assay) C->D2 Dn Laboratory N (Performs Assay) C->Dn E Data Collection & Statistical Analysis (Repeatability & Reproducibility Assessment) D1->E Results D2->E Dn->E F Validation Report (Method Performance Across Laboratories) E->F Statistical Summary

Conceptual workflow of an inter-laboratory validation study.

The primary goal of such a study is to determine the method's precision under different conditions (e.g., different analysts, equipment, and laboratory environments). The key statistical parameters evaluated are repeatability (precision within a single laboratory) and reproducibility (precision between laboratories).

Experimental Workflow for Doxazosin Quantification by LC-MS/MS

The following diagram illustrates a typical experimental workflow for the quantification of doxazosin in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation or Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration & Ratio Calculation (Analyte/IS) G->H I Quantification using Calibration Curve H->I J Final Concentration Report I->J

A typical workflow for doxazosin quantification by LC-MS/MS.

Conclusion

The quantification of doxazosin in biological matrices can be reliably achieved using various analytical techniques, with LC-MS/MS methods generally offering the highest sensitivity and specificity.[6] While this guide provides a comparative overview of single-laboratory validation data, it is important to emphasize that for a method to be considered truly robust and transferable, a formal inter-laboratory validation study is indispensable. The presented protocols and performance data can serve as a valuable resource for laboratories aiming to establish and validate their own doxazosin quantification assays and for professionals involved in the design and interpretation of studies requiring such measurements. The conceptual framework for an inter-laboratory study provided herein can guide the design of future collaborative efforts to establish a standardized, validated method for doxazosin quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Doxazosin-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Doxazosin Quantification

The accurate quantification of doxazosin, an alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia, is critical in pharmaceutical development and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Doxazosin-d8, is a widely accepted practice in bioanalytical methods to ensure accuracy and precision. This guide provides a comparative overview of various analytical methods employing Doxazosin-d8 and other internal standards for the determination of doxazosin in biological matrices, primarily human plasma.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for doxazosin quantification. This allows for a direct comparison of key validation parameters, offering insights into the suitability of each method for specific research needs.

Table 1: Comparison of LC-MS/MS Methods Using Doxazosin-d8 and Alternative Internal Standards

ParameterMethod 1 (Doxazosin-d8 IS)[1][2][3]Method 2 (Prazosin IS)[4]Method 3 (Terazosin IS)[5]Method 4 (Trimipramine-d3 IS)[6]
Instrumentation LC-MS/MSLC-MS/MSLC-MSLC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Serum
Linearity Range 0.301 - 75.179 ng/mL0.100 - 50.0 ng/mLNot Specified1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.301 ng/mL0.100 ng/mLNot Specified1 ng/mL
Accuracy (% Recovery) Not Specified96.8 - 102.8%Not SpecifiedNot Specified
Precision (% CV) Not Specified5.0 - 11.1% (intra-day), 5.7 - 7.6% (inter-day)Not SpecifiedNot Specified
Extraction Method Liquid-Liquid ExtractionNot SpecifiedLiquid-Liquid ExtractionLiquid-Liquid Extraction

Table 2: Comparison of Different Analytical Techniques for Doxazosin Quantification

ParameterLC-MS/MS (Doxazosin-d8 IS)[1][2][3]HPLC-Fluorescence[2]HILIC-MS/MS (Cisapride IS)[7]
Instrumentation LC-MS/MSHPLC with Fluorescence DetectorHILIC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.301 - 75.179 ng/mL5.0 - 200 ng/mL0.2 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.301 ng/mL5.0 ng/mL0.2 ng/mL
Accuracy (%) Not Specified94.11 - 105%100.0 - 109.8%
Precision (% RSD) Not Specified0.64 - 14.73%3.7 - 8.7%
Extraction Method Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Method 1: LC-MS/MS with Doxazosin-d8 Internal Standard[1][2][3]
  • Sample Preparation: Liquid-liquid extraction is performed on human plasma samples.

  • Chromatography: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is employed.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Method 2: HPLC with Fluorescence Detection[2]
  • Sample Preparation: Protein precipitation is used for sample clean-up.

  • Chromatography: A reversed-phase C18 column is utilized for the separation of doxazosin.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent is used.

  • Detection: A fluorescence detector is used for the quantification of doxazosin.

Method 3: HILIC-MS/MS with Cisapride Internal Standard[7]
  • Sample Preparation: Liquid-liquid extraction is employed to extract doxazosin and the internal standard from human plasma.

  • Chromatography: An Atlantis HILIC Silica column is used for separation based on hydrophilic interaction.

  • Mobile Phase: The mobile phase typically consists of a high percentage of organic solvent with a small amount of aqueous buffer.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the selective-reaction-monitoring mode.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.

cluster_0 LC-MS/MS with Doxazosin-d8 Workflow A Plasma Sample Collection B Addition of Doxazosin-d8 (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F cluster_1 HPLC-Fluorescence Workflow G Plasma Sample Collection H Protein Precipitation G->H I Centrifugation H->I J Supernatant Injection I->J K HPLC-Fluorescence Analysis J->K L Data Analysis K->L

References

Doxazosin-d8 vs. a Structural Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the precise and accurate quantification of analytes is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data reliability by correcting for variability during sample preparation and analysis. The choice of the internal standard is a critical decision, with the primary options being a stable isotope-labeled (SIL) standard, such as Doxazosin-d8, or a structural analog. This guide provides an objective comparison of Doxazosin-d8 against a structural analog as an internal standard for the quantification of Doxazosin, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[1] Doxazosin-d8 is chemically identical to Doxazosin, with the exception that eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a higher mass-to-charge ratio (m/z) that is readily distinguishable by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-perfect chemical mimicry allows Doxazosin-d8 to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[2][3]

A Viable Alternative: Structural Analog Internal Standards

A structural analog is a compound that is not isotopically labeled but possesses a chemical structure and physicochemical properties similar to the analyte. For Doxazosin, commonly used structural analog internal standards include Prazosin and Terazosin.[4][5] While more cost-effective and readily available than SIL standards, structural analogs may exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to less effective compensation for analytical variability and potentially impact data quality.

Performance Comparison: Doxazosin-d8 vs. Structural Analogs

Table 1: Bioanalytical Method Parameters with Doxazosin-d8 as Internal Standard

ParameterPerformanceReference
Linearity (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)0.301 ng/mL[6]
Mean Recovery87.0% (Doxazosin), 85.9% (Doxazosin-d8)[6]
Precision (RSD%)Intra-day: 0.84-5.94%, Inter-day: 1.17-6.29%[6]
AccuracyWithin ±15% of nominal concentration[6]

Table 2: Bioanalytical Method Parameters with Structural Analogs as Internal Standards

Internal StandardParameterPerformanceReference
Prazosin Linearity1–20 ng/mL[4]
LLOQ1.2 ng/mL[4]
Recovery> 94%[4]
Precision (RSD%)Intra-day: < 7%, Inter-day: < 8%[4]
Terazosin Linearity (r)> 0.999[5]
LLOQNot explicitly stated[5]
RecoveryNot explicitly stated[5]
Precision (RSD%)Intra-day and Inter-day < 15%[5]
AccuracyWithin ±15% of nominal concentration[5]

The data suggests that methods employing Doxazosin-d8 can achieve a lower limit of quantification, indicating higher sensitivity. The near-identical recovery percentages between Doxazosin and Doxazosin-d8 highlight the superior ability of the SIL IS to track the analyte through the sample preparation process.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of typical experimental protocols for Doxazosin quantification using either Doxazosin-d8 or a structural analog as the internal standard.

Method 1: Using Doxazosin-d8 as Internal Standard[6]
  • Sample Preparation: Liquid-liquid extraction. To a plasma sample, Doxazosin-d8 internal standard is added. The sample is then extracted with an organic solvent (e.g., tert-butyl methyl ether). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05% ammonia solution).

    • Elution: Isocratic.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Using a Structural Analog (Prazosin) as Internal Standard[4][7]
  • Sample Preparation: Protein precipitation. To a plasma sample, the Prazosin internal standard is added. A protein precipitating agent (e.g., a mixture of methanol and acetonitrile) is then added. The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated, and the residue is reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate).

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Doxazosin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Doxazosin-d8 or Structural Analog) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Figure 1. General experimental workflow for Doxazosin bioanalysis.

doxazosin_pathway doxazosin Doxazosin alpha1_receptor Alpha-1 Adrenergic Receptor doxazosin->alpha1_receptor Blocks vasodilation Vasodilation & Smooth Muscle Relaxation doxazosin->vasodilation Results in gq_protein Gq Protein alpha1_receptor->gq_protein Activates norepinephrine Norepinephrine norepinephrine->alpha1_receptor Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction dag->smooth_muscle_contraction Leads to ca_release->smooth_muscle_contraction Leads to

References

The Gold Standard for Bioanalysis: Justifying the Use of a Deuterated Internal Standard in Doxazosin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount to successful drug development. In the bioanalysis of doxazosin, a selective alpha-1 adrenergic antagonist, the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results. This guide provides a comprehensive comparison of using a deuterated internal standard versus a non-deuterated (structural analog) internal standard in doxazosin studies, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This is because a deuterated IS is chemically and physically almost identical to the analyte of interest, doxazosin. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects.[1][2]

Mitigating Matrix Effects: The Core Advantage

A significant challenge in bioanalytical assays is the "matrix effect," where endogenous components in the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[1] Because a deuterated internal standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte's signal.[2] Structural analogs, while similar, may have different chromatographic retention times and ionization efficiencies, making them less effective at correcting for these matrix-induced variations.

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standard

To illustrate the practical advantages of a deuterated internal standard, this guide compares the performance of two validated LC-MS/MS methods for the quantification of doxazosin in human plasma. Method A utilizes a deuterated internal standard (rac-doxazosin-d8), while Method B employs a structural analog (prazosin).

Table 1: Comparison of Bioanalytical Method Performance for Doxazosin
ParameterMethod A: Deuterated IS (rac-doxazosin-d8)[3]Method B: Non-Deuterated IS (Prazosin)[1]
Linearity Range 0.301 - 75.179 ng/mL0.100 - 50.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.301 ng/mL0.100 ng/mL
Intra-Assay Precision (%CV) Not explicitly stated, but method described as "precise"R-(-)-doxazosin: 5.0-11.1%S-(+)-doxazosin: 5.7-7.6%
Inter-Assay Precision (%CV) Not explicitly stated, but method described as "precise"R-(-)-doxazosin: 5.0-11.1%S-(+)-doxazosin: 5.7-7.6%
Accuracy (% Recovery) Not explicitly stated, but method described as "accurate"R-(-)-doxazosin: 97.4-99.5%S-(+)-doxazosin: 96.8-102.8%

While both methods demonstrate acceptable performance for bioanalytical assays, the use of a deuterated internal standard in Method A is inherently more robust in compensating for potential variabilities, a crucial factor in ensuring data integrity in pharmacokinetic and bioequivalence studies.

Experimental Protocols

Method A: LC-MS/MS with Deuterated Internal Standard (rac-doxazosin-d8)[3]
  • Sample Preparation: Liquid-liquid extraction of 100 µL human plasma using tert-butyl methyl ether. The organic layer is evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatography:

    • Column: Unisol C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.05% ammonia solution in HPLC grade water (Isocratic elution)

    • Flow Rate: 1.0 mL/min (with a 1:1 split)

    • Column Temperature: 40 ± 2°C

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM) mode

Method B: LC-MS/MS with Non-Deuterated Internal Standard (Prazosin)[1]
  • Sample Preparation: Liquid-liquid extraction of 200 µL human plasma with ethyl ether/dichloromethane (3/2, v/v) under alkaline conditions.

  • Chromatography:

    • Column: Ovomucoid column

    • Mobile Phase: Methanol/5mM ammonium acetate/formic acid (20/80/0.016, v/v/v) (Isocratic elution)

    • Flow Rate: 0.60 mL/min

  • Mass Spectrometry:

    • Ionization: Not explicitly stated, but likely ESI positive mode

    • Detection: Multiple reaction monitoring (MRM) mode

    • Transitions: Doxazosin enantiomers: m/z 452 -> 344; Prazosin (IS): m/z 384 -> 247

Logical Workflow for Bioanalysis with a Deuterated Internal Standard

The following diagram illustrates the logical workflow of a bioanalytical experiment utilizing a deuterated internal standard, highlighting how it corrects for variability at each stage.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_correction Correction for Variability Sample Biological Sample (Plasma) Spike Spike with Deuterated IS Sample->Spike Add known amount of IS Extraction Extraction Spike->Extraction Correction1 Corrects for extraction loss Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Correction2 Corrects for injection volume variation Ionization Ionization (ESI) Separation->Ionization Detection Detection (MRM) Ionization->Detection Correction3 Corrects for matrix effects (ion suppression/enhancement) PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Doxazosin Signaling Pathway

Doxazosin exerts its therapeutic effect by blocking the alpha-1 adrenergic receptor signaling pathway. The following diagram illustrates this mechanism of action.

cluster_pathway Doxazosin Signaling Pathway Doxazosin Doxazosin Alpha1R Alpha-1 Adrenergic Receptor (Gq-protein coupled) Doxazosin->Alpha1R Blocks Relaxation Smooth Muscle Relaxation Doxazosin->Relaxation Leads to NE Norepinephrine/ Epinephrine NE->Alpha1R Activates PLC Phospholipase C (PLC) Alpha1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease Stimulates SmoothMuscle Smooth Muscle Contraction CaRelease->SmoothMuscle

Caption: Doxazosin's mechanism of action via the alpha-1 adrenergic receptor pathway.

References

A Comparative Guide to the Quantitative Analysis of Doxazosin: Exploring Alternatives to Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of doxazosin, a quinazoline derivative widely used for the treatment of hypertension and benign prostatic hyperplasia. While isotope dilution mass spectrometry is a powerful tool, this document explores viable alternative techniques, offering insights into their performance, experimental protocols, and underlying principles. This comparative analysis is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, available instrumentation, and the nature of the sample matrix.

Quantitative Performance Overview

The selection of a suitable quantification method hinges on a thorough understanding of its performance characteristics. The following table summarizes key validation parameters for several alternative methods compared to the gold-standard isotope dilution technique.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
Isotope Dilution LC-MS/MS 0.301 - 75.179 ng/mL[1]Not explicitly stated, but LOQ is 0.301 ng/mL[1]0.301 ng/mL[1]Not explicitly statedNot explicitly stated
HPLC-UV 5 - 40 µg/mL[2]0.252 µg/mL[2]0.756 µg/mL[2]95 - 98%[2]< 2%[2]
HPLC-Fluorescence 5.0 - 200 ng/mLNot explicitly stated5.0 ng/mL94.11 - 105%0.64 - 14.73%
Spectrofluorimetry 16 - 400 ng/mL[3]Not explicitly stated14.3 ng/mL[3]96.2 - 98.3% (in spiked plasma)[3]0.76 - 0.93 (SD)[3]
UV-Vis Spectrophotometry 2 - 14 µg/mL0.393 µg/mL[4]1.191 µg/mL[4]Not explicitly statedNot explicitly stated
Voltammetry (AdS-DPV) 6 x 10⁻¹¹ - 1 x 10⁻⁹ M4.35 x 10⁻¹¹ M[5]Not explicitly statedNot explicitly stated3.39% (for 3 x 10⁻⁸ M solution)[5]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable quantitative results. Below are the methodologies for the discussed analytical techniques.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Isotope dilution LC-MS/MS is considered the benchmark for high-sensitivity and high-selectivity quantification due to the use of a stable isotope-labeled internal standard that corrects for matrix effects and variations in sample processing.

Sample Preparation:

  • Plasma samples are prepared using a liquid-liquid extraction method with tetra butyl methyl ether.[1]

  • Doxazosin D8 serves as the internal standard.[1]

  • The organic solvent is evaporated, and the residue is reconstituted in the mobile phase.[1]

Chromatographic Conditions:

  • Column: Unisol C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and 0.05% ammonia solution in HPLC grade water (isocratic elution)[1]

  • Flow Rate: 1.0 mL/min with a 1:1 split[1]

  • Column Temperature: 40°C[1]

Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+)[1]

  • Mode: Multiple Reaction Monitoring (MRM)[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible and robust method suitable for the analysis of doxazosin in pharmaceutical formulations.

Sample Preparation (Tablets):

  • Twenty tablets are weighed and finely powdered to determine the average weight.

  • An amount of powder equivalent to a specific dose of doxazosin is dissolved in the mobile phase.

  • The solution is sonicated and then filtered through a 0.45 µm filter.

Chromatographic Conditions:

  • Column: LiChrospher® RP-18 (250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A mixture of Acetonitrile and Buffer solution (pH 3.9) in a 45:55 ratio.[6] The buffer is prepared by dissolving sodium dihydrogen phosphate monohydrate in water and adjusting the pH with o-phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min (isocratic elution)[6]

  • Column Temperature: 30°C[6]

  • Detection: UV at 330 nm[6]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method offers enhanced sensitivity compared to HPLC-UV, making it suitable for bioanalytical applications.

Sample Preparation (Human Plasma):

  • Direct protein precipitation is performed by adding acetonitrile to the plasma sample.

Chromatographic Conditions:

  • Column: Hypersil® BDS C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM sodium dihydrogen phosphate dihydrate (pH 3.0) and acetonitrile (65:35 v/v)

  • Run Time: Approximately 4.5 minutes

Fluorescence Detection:

  • Specific excitation and emission wavelengths for doxazosin are utilized.

Spectrofluorimetry

A sensitive method based on the reaction of doxazosin with a fluorescent derivatizing agent.

Methodology:

  • The method is based on the reaction between doxazosin mesylate and fluorescamine in a Teorell buffer solution at pH 3.[3]

  • This reaction produces a highly fluorescent derivative.[3]

  • The fluorescence is measured at an emission wavelength of 489 nm after excitation at 385 nm.[3]

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of doxazosin in bulk and pharmaceutical dosage forms.

Methodology:

  • Doxazosin mesylate is dissolved in 0.1N HCl.

  • The absorbance is measured at the wavelength of maximum absorbance, which is 245 nm.

  • A calibration curve is constructed by plotting absorbance versus concentration over a range of 2-14 µg/mL.

Voltammetry

An electrochemical method that offers high sensitivity for the determination of doxazosin.

Methodology (Adsorptive Stripping Voltammetry with Differential Pulse Voltammetry):

  • The analysis is performed using a carbon paste electrode.[5]

  • Doxazosin is accumulated at the electrode surface through an adsorptive preconcentration step at a specific potential (0.55 V).[5]

  • The determination is carried out by a subsequent cathodic scan in a Britton-Robinson buffer (pH 6.6).[5]

Visualizing the Analytical Workflows

To better illustrate the procedural differences between these methods, the following diagrams, generated using the DOT language, outline the key steps in each analytical workflow.

General Analytical Workflow for Doxazosin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tablet) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (if applicable) Extraction->Derivatization Separation Chromatographic Separation (HPLC) Derivatization->Separation Inject Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for the quantification of doxazosin.

Workflow for Spectrophotometric/Spectrofluorimetric Methods cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification Sample Sample Solution Reagent Add Reagent(s) Sample->Reagent Reaction Complex Formation / Derivatization Reagent->Reaction Measure Measure Absorbance / Fluorescence Reaction->Measure Calculate Calculate Concentration Measure->Calculate

Caption: A simplified workflow for spectroscopic quantification methods.

Workflow for Voltammetric Methods cluster_electrochem Electrochemical Cell cluster_signal Signal Acquisition cluster_result Result Electrode Working Electrode in Sample Solution Preconcentration Adsorptive Preconcentration Electrode->Preconcentration Scan Potential Scan Preconcentration->Scan Current Measure Peak Current Scan->Current Concentration Determine Concentration Current->Concentration

Caption: The basic steps involved in the voltammetric analysis of doxazosin.

References

Safety Operating Guide

Personal protective equipment for handling Doxazosin-d8 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Doxazosin-d8 Hydrochloride, including operational procedures and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. To control airborne contamination, mechanical exhaust or a laboratory fume hood should be employed.[1] Showers, eyewash stations, and ventilation systems should be readily available.[2]

Individual Protection Measures:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles to prevent contact with eyes.[1][2]

  • Hand Protection: Chemical-resistant gloves that comply with standard EN374 or equivalent are required.[2][3] It is advisable to wear two pairs of gloves, especially during compounding, administering, and disposal.[4] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[4]

  • Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or an impervious gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary.[2] However, if exposure limits are exceeded, irritation is experienced, or there is a risk of dust formation, an air-purifying respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or a full-face respirator) should be used.[1]

Quantitative Data

PropertyValueReference
Physical State Solid[2]
Appearance White solid[2]
Melting Point 273 - 276 °C / 523.4 - 528.8 °F[2]
Molecular Formula C₂₃H₁₈D₈ClN₅O₅[5]

Operational Plan

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area, preferably a fume hood, is clean and uncluttered.

  • Weighing and Transfer: Handle the solid material carefully to avoid dust formation.[1] Use appropriate tools for transfer (e.g., spatula).

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly before breaks and after work.[2]

Storage:

  • Store at room temperature in a dry, well-ventilated place.[1]

  • Keep the container tightly sealed.

  • Store away from strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[6] Evacuate personnel to a safe area.[6]

  • Containment and Cleaning: For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[3] Place the spilled material into a sealed, appropriately labeled container for disposal.[3] Prevent the product from entering drains.

Disposal Plan

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Decontamination: Decontaminate any surfaces that have come into contact with the substance.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[2] For unused medicine, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the trash.[7]

Experimental Workflow: Chemical Spill Response

G Workflow for Handling a this compound Spill cluster_0 Initial Response cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Final Steps A Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Secure the Area B->C D Assess the Spill (Size & Nature) C->D E Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator if needed) D->E F Contain the Spill E->F G Clean up with appropriate method (Damp cloth or filtered vacuum) F->G H Place waste in a sealed, labeled container G->H I Decontaminate the Area H->I J Dispose of Waste Properly I->J K Remove PPE & Wash Hands J->K

Caption: Logical workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin-d8 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Doxazosin-d8 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.